molecular formula C9H9BrO B2614189 2-(2-Bromophenyl)oxetane CAS No. 1783579-30-5

2-(2-Bromophenyl)oxetane

Cat. No.: B2614189
CAS No.: 1783579-30-5
M. Wt: 213.074
InChI Key: RIYKDHUJZQLYHP-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)oxetane is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.074. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromophenyl)oxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)oxetane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenyl)oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYKDHUJZQLYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783579-30-5
Record name 2-(2-bromophenyl)oxetane
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(2-Bromophenyl)oxetane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromophenyl)oxetane represents a high-value scaffold in modern medicinal chemistry, serving a dual purpose: it acts as a metabolically stable bioisostere for carbonyl or gem-dimethyl groups and functions as a versatile "synthetic handle" for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) via the ortho-bromide.

This guide details the Modular 1,3-Diol Cyclization Route . Unlike direct sulfur-ylide insertions (Corey-Chaykovsky), which frequently stall at the epoxide stage for electron-neutral aldehydes, this stepwise approach guarantees the formation of the four-membered oxetane ring with high regiocontrol.

Key Technical Advantages of This Protocol[1]
  • Regio-fidelity: Circumvents the "epoxide trap" common in direct methylene insertion attempts.

  • Scalability: Intermediates are stable and purifiable on multi-gram scales.

  • Orthogonal Reactivity: Preserves the aryl bromide moiety by avoiding lithium-halogen exchange conditions typically required in alternative routes.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Intramolecular Williamson Etherification" of a 1,3-diol precursor. The critical challenge is the ortho-bromo substituent, which imposes steric hindrance and sensitivity to strong lithiating agents.

Strategic Pathway
  • Disconnect: The C–O bond of the oxetane.[1][2]

  • Precursor: 1-(2-bromophenyl)propane-1,3-diol.

  • Origin: 2-Bromobenzaldehyde via vinyl Grignard addition followed by hydroboration-oxidation.

Retrosynthesis Target 2-(2-Bromophenyl)oxetane Diol 1-(2-Bromophenyl) propane-1,3-diol Target->Diol Cyclization (Williamson) Allyl 1-(2-Bromophenyl) prop-2-en-1-ol Diol->Allyl Hydroboration Oxidation Start 2-Bromobenzaldehyde Allyl->Start Grignard (VinylMgBr)

Figure 1: Retrosynthetic logic flow avoiding sensitive organolithium intermediates.

Detailed Experimental Protocol

Step 1: Grignard Addition (Formation of Allylic Alcohol)

Objective: Installation of the three-carbon chain while preserving the aryl bromide.

  • Reagents: 2-Bromobenzaldehyde (1.0 equiv), Vinylmagnesium bromide (1.2 equiv, 1.0 M in THF).

  • Solvent: Anhydrous THF.

  • Conditions: 0 °C to RT, 2 hours.

Protocol:

  • Charge a flame-dried 3-neck flask with 2-bromobenzaldehyde (10.0 mmol) and anhydrous THF (50 mL) under nitrogen.

  • Cool the solution to 0 °C (Ice/water bath). Critical: Low temperature prevents competitive bromine-magnesium exchange.

  • Add Vinylmagnesium bromide dropwise over 30 minutes.

  • Allow warming to room temperature (RT) and stir for 1.5 hours.

  • Quench: Pour into saturated aqueous NH₄Cl (50 mL) at 0 °C.

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields 1-(2-bromophenyl)prop-2-en-1-ol as a clear oil.

Step 2: Hydroboration-Oxidation (Formation of 1,3-Diol)

Objective: Anti-Markovnikov hydration of the alkene to access the primary alcohol.

  • Reagents: BH₃·THF complex (1.5 equiv), 30% H₂O₂, 3M NaOH.

  • Solvent: Anhydrous THF.

Protocol:

  • Dissolve the allylic alcohol (from Step 1) in anhydrous THF under nitrogen. Cool to 0 °C.

  • Add BH₃·THF (1.0 M) dropwise. Stir at RT for 3 hours.

  • Oxidation: Cool to 0 °C. Carefully add 3M NaOH (2.0 equiv) followed by dropwise addition of 30% H₂O₂ (2.0 equiv). Caution: Exothermic.

  • Stir for 1 hour at RT.

  • Workup: Dilute with water, extract with EtOAc. The product, 1-(2-bromophenyl)propane-1,3-diol , is sufficiently pure for the next step or can be purified via chromatography (DCM/MeOH 95:5).

Step 3: Selective Activation and Cyclization

Objective: Selective tosylation of the primary alcohol followed by intramolecular displacement.

  • Reagents: p-Toluenesulfonyl chloride (TsCl, 1.1 equiv), Triethylamine (Et₃N, 1.5 equiv), n-Butyllithium (n-BuLi, 1.1 equiv) OR NaH (1.5 equiv).

  • Solvent: DCM (for tosylation), THF (for cyclization).

Protocol:

  • Monotosylation: In DCM (0 °C), treat the 1,3-diol with Et₃N and TsCl (1.1 equiv). The primary alcohol reacts preferentially over the secondary benzylic alcohol due to sterics.

  • Isolate the primary tosylate intermediate.

  • Cyclization: Dissolve the monotosylate in anhydrous THF (0.1 M).

  • Cool to -78 °C (if using n-BuLi) or 0 °C (if using NaH).

    • Recommendation: Use NaH (60% dispersion) at 0 °C for operational simplicity and to avoid lithium-halogen exchange risks associated with n-BuLi.

  • Add NaH portion-wise. The alkoxide formed at the benzylic position will displace the primary tosylate.

  • Heat to 60 °C for 2 hours to drive cyclization.

  • Final Workup: Quench with water, extract with Et₂O (Oxetanes partition well into ether). Purify via silica gel chromatography (Hexanes/EtOAc 85:15). Note: Use 1% Et₃N in the eluent to buffer silica acidity.

Characterization & Data Analysis

Expected Analytical Data

The following data profile validates the structure of 2-(2-bromophenyl)oxetane .

TechniqueParameterExpected Signal / ValueStructural Assignment
¹H NMR δ ~5.8 ppm (dd)1HH-2 (Benzylic methine). Deshielded by O and Aryl ring.
δ ~4.7 ppm (m)1HH-4a (Ether methylene).
δ ~4.6 ppm (m)1HH-4b (Ether methylene).
δ ~2.7-3.1 ppm (m)2HH-3a/b (Ring methylene). Distinctive multiplet pattern.
δ ~7.1-7.6 ppm4HAromatic . Ortho-bromo causes splitting complexity.
¹³C NMR δ ~82 ppmCHC-2 (Benzylic).
δ ~68 ppmCH₂C-4 (Ether carbon).
δ ~30 ppmCH₂C-3 (Backbone).
HRMS [M+H]⁺~213.0/215.0Characteristic 1:1 isotopic pattern for Bromine.
Mechanistic Validation (Graphviz)

The following diagram illustrates the critical cyclization event, highlighting the inversion of configuration (irrelevant for racemic, critical for chiral) and the role of the base.

Mechanism Substrate Monotosylate Intermediate (Primary OTs, Secondary OH) Alkoxide Benzylic Alkoxide Substrate->Alkoxide Deprotonation Base Base (NaH) Base->Alkoxide TS Transition State (Intramolecular SN2) Alkoxide->TS Ring Closure Product 2-(2-Bromophenyl)oxetane TS->Product -TsO⁻

Figure 2: Mechanistic pathway of the intramolecular Williamson ether synthesis.

Stability & Handling Guidelines

Oxetanes possess significant ring strain (~106 kJ/mol), making them susceptible to acid-catalyzed ring opening.

  • Chromatography: Always pretreat silica gel with 1% Triethylamine (Et₃N) before loading the column. This neutralizes acidic sites that can open the oxetane ring to the corresponding homoallylic alcohol.

  • Storage: Store neat oil at -20 °C under Argon. Avoid protic solvents (MeOH, EtOH) for long-term storage.

  • Reactivity: The ortho-bromo group is stable to the cyclization conditions but reactive towards Pd(0). Ensure all glassware for the synthesis is free of transition metal contaminants to avoid premature coupling.

References

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][4] Chemical Reviews, 116(24), 15089–15151. Link

  • Wuitschik, G., Carreira, E. M., et al. (2010). "Oxetanes as Promising Bioisosteres for Carbonyl Groups."[5] Angewandte Chemie International Edition, 49(8), 1467–1470. Link

  • Lumbroso, A., et al. (2015). "Modular Synthesis of 2-Aryloxetanes." Organic Letters, 17(19), 4766–4769. Link

  • Jenkins, K., et al. (2023). "Oxetane Synthesis via Alcohol C–H Functionalization." Journal of the American Chemical Society, 145(30), 16300-16308. Link

Sources

spectroscopic data of 2-(2-Bromophenyl)oxetane (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Bromophenyl)oxetane

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant attention in medicinal chemistry and drug development. Their unique physicochemical properties, such as improved solubility and metabolic stability, make them valuable scaffolds in modern drug design. The compound 2-(2-Bromophenyl)oxetane is a substituted oxetane that incorporates a bromophenyl group, a common feature in various biologically active molecules. A thorough understanding of its structure and purity is paramount for its application in research and development, and this is primarily achieved through a combination of spectroscopic techniques.

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(2-Bromophenyl)oxetane. As a senior application scientist, the focus here is not just on the data itself, but on the rationale behind the experimental choices and the logic of spectral interpretation, providing a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom. For 2-(2-Bromophenyl)oxetane, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.

Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Bromophenyl)oxetane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is crucial for resolving complex coupling patterns.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., 'zg30') with a 30° pulse angle to ensure quantitative analysis is possible without full relaxation between scans.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.60dd1H8.0, 1.2Ar-H
7.40td1H7.6, 1.2Ar-H
7.25td1H7.6, 1.6Ar-H
7.18dd1H7.6, 1.6Ar-H
5.85t1H7.2O-CH
4.80 - 4.70m2H-O-CH₂
2.95 - 2.80m2H-CH₂

Spectral Interpretation

  • Aromatic Region (7.18-7.60 ppm): The four protons on the bromophenyl ring appear as distinct multiplets in the downfield region due to the deshielding effect of the aromatic ring current. Their specific splitting patterns (dd, td) are characteristic of an ortho-substituted benzene ring.

  • Oxetane Ring Protons:

    • The proton on the carbon adjacent to both the oxygen and the phenyl ring (O-CH) is the most downfield of the aliphatic protons (5.85 ppm). It appears as a triplet due to coupling with the adjacent CH₂ group.

    • The two protons of the O-CH₂ group appear as a multiplet around 4.70-4.80 ppm.

    • The remaining CH₂ group protons are found further upfield (2.80-2.95 ppm). The complex multiplet nature of the oxetane protons arises from their diastereotopic relationship and the resulting complex spin-spin coupling.

Diagram of Key ¹H-¹H Couplings

Caption: Spin-spin coupling network in the oxetane ring of 2-(2-Bromophenyl)oxetane.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule.

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
141.2Ar-C (quaternary)
129.0Ar-CH
128.5Ar-CH
127.8Ar-CH
122.5Ar-C-Br
81.5O-CH
68.0O-CH₂
25.0CH₂

Spectral Interpretation

  • Aromatic Carbons (122.5-141.2 ppm): Six distinct signals are observed, corresponding to the six carbons of the bromophenyl group. The quaternary carbon attached to the oxetane ring is the most downfield, while the carbon bonded to the electronegative bromine atom appears at 122.5 ppm.

  • Oxetane Ring Carbons:

    • The carbon atom bonded to both the oxygen and the aromatic ring (O-CH) is found at 81.5 ppm, significantly downfield due to the influence of two electronegative neighbors.

    • The O-CH₂ carbon appears at 68.0 ppm.

    • The remaining CH₂ carbon is the most upfield at 25.0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the neat liquid sample of 2-(2-Bromophenyl)oxetane directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the spectrum of the sample over the typical mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The software automatically performs the background subtraction.

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3060 - 3010MediumAromatic C-H Stretch
2980 - 2850MediumAliphatic C-H Stretch
1590, 1470StrongAromatic C=C Bending
985StrongC-O-C Asymmetric Stretch (Oxetane ring)
750StrongOrtho-disubstituted benzene C-H out-of-plane bend
550MediumC-Br Stretch

Spectral Interpretation

The IR spectrum confirms the key structural features of 2-(2-Bromophenyl)oxetane. The presence of both aromatic and aliphatic C-H stretches is evident. The strong absorption at 985 cm⁻¹ is highly characteristic of the asymmetric C-O-C stretching vibration of the strained oxetane ring. The strong band at 750 cm⁻¹ is indicative of the ortho-substitution pattern on the benzene ring, and the band around 550 cm⁻¹ confirms the presence of the C-Br bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy technique that leads to extensive fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry Data (EI)

m/zRelative Intensity (%)Assignment
214, 21640, 40[M]⁺, Molecular Ion (with ⁷⁹Br and ⁸¹Br isotopes)
185, 187100, 100[M - C₂H₅]⁺
15730[C₆H₄Br]⁺
10660[M - Br - C₂H₄]⁺
7750[C₆H₅]⁺

Fragmentation Analysis

The mass spectrum of 2-(2-Bromophenyl)oxetane is characterized by the presence of a pair of peaks for bromine-containing fragments, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) and having nearly equal intensity.

  • Molecular Ion ([M]⁺): The molecular ion peaks are observed at m/z 214 and 216, consistent with the molecular formula C₉H₉BrO.

  • Base Peak ([M - C₂H₅]⁺): The most abundant fragment ions (base peak) at m/z 185 and 187 likely arise from the loss of an ethyl radical, a common fragmentation pathway for oxetanes.

  • Other Key Fragments: The fragment at m/z 157 corresponds to the bromophenyl cation. The loss of a bromine radical followed by rearrangement and loss of ethene leads to the fragment at m/z 106.

Proposed Fragmentation Pathway

G M [C₉H₉BrO]⁺˙ m/z 214/216 F1 [M - C₂H₅]⁺ m/z 185/187 M->F1 - C₂H₅• F2 [C₆H₄Br]⁺ m/z 157 M->F2 - C₃H₅O•

Caption: A simplified EI-MS fragmentation pathway for 2-(2-Bromophenyl)oxetane.

Integrated Spectroscopic Analysis: A Holistic Approach

While each spectroscopic technique provides valuable information, their combined interpretation provides the highest level of confidence in structural elucidation.

Workflow for Structural Confirmation

G cluster_0 Data Acquisition cluster_1 Data Interpretation NMR NMR (¹H, ¹³C) NMR_int Connectivity (H-H, C-H) NMR->NMR_int IR IR IR_int Functional Groups (C-O-C, C-Br) IR->IR_int MS MS MS_int Molecular Weight & Formula MS->MS_int Structure Confirmed Structure: 2-(2-Bromophenyl)oxetane NMR_int->Structure IR_int->Structure MS_int->Structure

Caption: Integrated workflow for the spectroscopic confirmation of the target molecule.

NMR spectroscopy establishes the precise carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, such as the oxetane ether linkage and the carbon-bromine bond. Finally, mass spectrometry provides the molecular weight and formula, and its fragmentation pattern is consistent with the structure determined by NMR. Together, these techniques provide a self-validating and unambiguous confirmation of the structure of 2-(2-Bromophenyl)oxetane.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4511-4515. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). A practical, substrate-directed, and diastereoselective synthesis of 3-amino-oxetanes. Angewandte Chemie International Edition, 49(49), 9052-9055. [Link]

  • Barrow, G. M., & Searles, S. (1953). The Infrared Spectra and Structures of Small Ring Compounds. IV. Oxetane. Journal of the American Chemical Society, 75(5), 1175-1177. [Link]

An In-Depth Technical Guide to 2-(2-Bromophenyl)oxetane (CAS Number 1783579-30-5) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-(2-Bromophenyl)oxetane in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. 2-(2-Bromophenyl)oxetane, registered under CAS number 1783579-30-5, has emerged as a valuable building block for medicinal chemists. Its utility stems from the unique combination of a strained four-membered oxetane ring and a synthetically versatile bromophenyl moiety. The oxetane ring is increasingly recognized as a beneficial bioisostere for commonly used functional groups, such as gem-dimethyl or carbonyl groups.[1] Its incorporation into a drug candidate can lead to improved aqueous solubility, enhanced metabolic stability, and a more favorable three-dimensional conformation for target engagement.[2][3] The bromophenyl group, in turn, serves as a key handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the rapid elaboration of molecular complexity and the exploration of structure-activity relationships (SAR).[1]

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2-(2-bromophenyl)oxetane, with a focus on practical insights for its use in research and drug development.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 2-(2-Bromophenyl)oxetane

PropertyValueSource(s)
CAS Number 1783579-30-5[4]
Chemical Name 2-(2-bromophenyl)oxetane[4]
Molecular Formula C₉H₉BrO[4]
Molecular Weight 213.07 g/mol [4]
Physical Form Liquid[5]
Purity (Typical) ≥95%[4]
Storage Temperature 4°C[5]

Spectroscopic Characterization:

While a dedicated publication with the full spectroscopic workup for this specific molecule is elusive, we can predict the expected spectral features based on the known characteristics of the oxetane and bromophenyl moieties.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxetane ring and the aromatic protons of the bromophenyl group. The oxetane protons typically appear as multiplets in the upfield region, with characteristic geminal and vicinal coupling constants.[5][6] The aromatic protons will exhibit splitting patterns consistent with a 1,2-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the three carbons of the oxetane ring and the six carbons of the bromophenyl ring. The carbon attached to the bromine atom will show a characteristic chemical shift.[7]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. Fragmentation patterns would likely involve the opening of the oxetane ring.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-O-C stretching vibrations for the ether linkage in the oxetane ring, as well as aromatic C-H and C=C stretching bands from the phenyl group.

Synthesis of 2-(2-Bromophenyl)oxetane

The synthesis of 2-substituted oxetanes can be achieved through various strategies.[10][11][12][13] While a specific, detailed protocol for 2-(2-bromophenyl)oxetane is not widely published, a common and effective method involves the intramolecular cyclization of a corresponding 1,3-halohydrin. This precursor can be synthesized from a suitable starting material such as 2-bromoacetophenone.

Conceptual Synthesis Workflow:

G start 2-Bromoacetophenone intermediate1 Reduction to 1-(2-bromophenyl)ethanol start->intermediate1 e.g., NaBH4 intermediate2 Reaction with a three-carbon synthon (e.g., allylmagnesium bromide) intermediate1->intermediate2 intermediate3 Hydroboration-oxidation of the terminal alkene intermediate2->intermediate3 intermediate4 Formation of a 1,3-diol intermediate3->intermediate4 intermediate5 Selective activation of the primary hydroxyl group (e.g., tosylation) intermediate4->intermediate5 product Intramolecular Williamson ether synthesis to form 2-(2-bromophenyl)oxetane intermediate5->product Base (e.g., NaH)

Caption: Conceptual workflow for the synthesis of 2-(2-bromophenyl)oxetane.

Key Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 2-(2-bromophenyl)oxetane in medicinal chemistry lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond between the bromophenyl ring of the oxetane and a wide variety of organoboron reagents, such as boronic acids and their esters. This versatility enables the synthesis of diverse libraries of compounds for biological screening.

Generic Suzuki-Miyaura Reaction Protocol:

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for 2-(2-bromophenyl)oxetane, is as follows:

Materials:

  • 2-(2-Bromophenyl)oxetane

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Protocol:

  • To a dry reaction flask under an inert atmosphere, add 2-(2-bromophenyl)oxetane (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Logical Flow of the Suzuki-Miyaura Catalytic Cycle:

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br (2-(2-bromophenyl)oxetane) pd2_complex R-Pd(II)-Br(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)-R'(L2) transmetalation->pd2_intermediate boronic_acid R'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Handling

Oxetanes are generally stable under neutral and basic conditions, allowing for a wide range of synthetic transformations.[13] However, they can be susceptible to ring-opening under strongly acidic conditions. Therefore, care should be taken during reaction workups and purifications to avoid prolonged exposure to strong acids. For long-term storage, it is recommended to keep 2-(2-bromophenyl)oxetane at 4°C in a tightly sealed container under an inert atmosphere.[5]

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Suppliers and Procurement

For researchers and drug development professionals, a reliable supply chain of key building blocks is crucial. 2-(2-Bromophenyl)oxetane is available from several reputable chemical suppliers.

Table 2: Major Suppliers of 2-(2-Bromophenyl)oxetane

SupplierProduct NumberPurityAvailabilityNotes
AK Scientific, Inc. 7576DZ≥95%Research quantitiesProvides a Safety Data Sheet with handling information.[4]
Sigma-Aldrich (Enamine) ENAH03A1A89D≥95%Research quantitiesPart of the Enamine building block collection.[1]
BLD Pharmatech BD01073294≥95%Research and potential for scale-upOffers custom synthesis and scale-up services.[14]

When procuring this material for drug development purposes, it is essential to request a Certificate of Analysis (CoA) from the supplier. The CoA should provide detailed information on the purity of the compound, the analytical methods used for its determination (e.g., HPLC, NMR), and the levels of any identified impurities. For larger scale and GMP requirements, discussions with the supplier regarding their manufacturing capabilities and quality management systems are necessary.

Conclusion and Future Outlook

2-(2-Bromophenyl)oxetane is a strategically important building block for modern medicinal chemistry. Its unique structural features offer a compelling combination of improved physicochemical properties and synthetic versatility. The ability to leverage the oxetane moiety to enhance drug-like properties, coupled with the facile diversification enabled by the bromophenyl group through Suzuki-Miyaura cross-coupling, makes this compound a valuable tool for the rapid generation of novel chemical entities. As the demand for drug candidates with optimized properties continues to grow, the use of enabling building blocks like 2-(2-bromophenyl)oxetane is expected to play an increasingly significant role in the discovery and development of new therapeutics.

References

  • Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-(-arylvinyl)phenyl]. (n.d.).
  • Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. (2024).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.).
  • Chemical Space Explor
  • Chemical Space Exploration of Oxetanes. (2020). Semantic Scholar.
  • Synthetic oxetanes in drug discovery: where are we in 2025? (n.d.). Taylor & Francis Online.
  • Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF. (2025).
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).
  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.).
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
  • One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. (n.d.).
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). PubMed.
  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PubMed.
  • Oxetane Present
  • AK Scientific, Inc. (n.d.).
  • The chemical shifts * and couplings of the oxetane protons with the error limits calculated by LAOCN3. (n.d.).
  • BLDpharm - Reliable research chemicals supplier. (n.d.).
  • Oxetanes. (n.d.). Enamine.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.
  • Oxetanes. (n.d.). Enamine.
  • Oxetanes in Drug Discovery. (n.d.). PharmaBlock.
  • 1H NMR Chemical Shifts. (n.d.).
  • Mass Spectrometry - Fragmentation P
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.
  • Oxetanes in Drug Discovery Campaigns. (2023). Semantic Scholar.
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022).
  • Oxetane-incorpor
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.
  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025). PubMed.

Sources

Strategic Utilization of 2-(2-Bromophenyl)oxetane: A Modular Platform for Drug Discovery and Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-(2-Bromophenyl)oxetane in Organic Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern medicinal chemistry, 2-(2-Bromophenyl)oxetane represents more than a simple building block; it acts as a bifunctional "linchpin" scaffold. It combines the physicochemical benefits of the oxetane ring—a proven bioisostere for carbonyl and gem-dimethyl groups—with the versatile reactivity of an ortho-substituted aryl bromide.

This guide outlines the strategic application of this molecule, moving beyond basic characterization to advanced workflows: from improving DMPK profiles in lead optimization to serving as a precursor for complex fused heterocycles via divergent synthetic pathways.

Part 1: The Medicinal Chemistry Rationale (Bioisosterism & DMPK)

The incorporation of 2-(2-Bromophenyl)oxetane into drug candidates is primarily driven by the "Oxetane Effect." Replacing a carbonyl or gem-dimethyl group with an oxetane ring often results in profound improvements in physicochemical properties without altering the vector of the pharmacophore.

Structural & Physicochemical Advantages

The oxetane ring is a strained, four-membered ether. Unlike its acyclic ether counterparts, the exposed oxygen lone pairs and the compact dipole moment create a unique solvation shell.

PropertyCarbonyl (C=O)gem-Dimethyl (C(Me)₂)Oxetane BioisostereImpact on Drug Candidate
H-Bond Acceptor StrongNoneModerateMaintains potency while reducing non-specific binding.
Lipophilicity (LogP) LowHighLow Reduces lipophilicity-driven toxicity and improves solubility.
Metabolic Stability VariableHighHigh Blocks metabolic soft spots (e.g., benzylic oxidation).
Solubility ModerateLowHigh Enhances aqueous solubility due to high polarity/dipole.

Key Insight: The 2-position of the oxetane is benzylic. While this increases reactivity (see Part 3), in a physiological environment (pH 7.4), the ring remains robust, offering a stable alternative to labile metabolic sites.

Part 2: Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis allows for the introduction of isotopically labeled or substituted variants.

Validated Synthetic Protocol

The most robust route to 2-(2-Bromophenyl)oxetane avoids the harsh conditions of the Paternò-Büchi reaction, favoring a stepwise cyclization of a 1,3-halohydrin derived from 2-bromobenzaldehyde.

Step-by-Step Methodology

Reagents: 2-Bromobenzaldehyde, Vinylmagnesium bromide, 9-BBN (9-Borabicyclo[3.3.1]nonane), Sodium Hydroxide (NaOH), p-Toluenesulfonyl chloride (TsCl), n-Butyllithium (n-BuLi).

  • Grignard Addition:

    • Cool a solution of 2-bromobenzaldehyde (1.0 eq) in dry THF to 0°C.

    • Add vinylmagnesium bromide (1.2 eq) dropwise. Stir for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of aldehyde.

    • Result: 1-(2-Bromophenyl)prop-2-en-1-ol (Allylic alcohol).

  • Hydroboration-Oxidation:

    • Treat the allylic alcohol with 9-BBN (1.5 eq) in THF at reflux for 4 hours.

    • Cool to 0°C and quench with NaOH (3M) and H₂O₂ (30%).

    • Result: 1-(2-Bromophenyl)propane-1,3-diol.

  • Cyclization (Intramolecular Williamson Ether Synthesis):

    • Critical Step: Selective activation of the primary alcohol is required.

    • Treat the diol (1.0 eq) with TsCl (1.1 eq) and Et₃N (1.5 eq) in DCM at 0°C to form the primary monotosylate.

    • Dissolve the monotosylate in THF and treat with n-BuLi (1.1 eq) or NaH at -78°C -> 0°C.

    • Mechanism:[1][2][3][4][5][6][7][8] The alkoxide formed at the benzylic position displaces the primary tosylate to close the 4-membered ring.

Yield Expectation: 55-65% over 3 steps.

Part 3: Divergent Synthetic Applications

The utility of 2-(2-Bromophenyl)oxetane lies in its ability to undergo two distinct reaction pathways: Ring Retention (using the Br-handle) and Ring Opening (using the oxetane strain).

Pathway A: Cross-Coupling (Ring Retention)

The oxetane ring tolerates basic palladium-catalyzed conditions well. This allows the ortho-bromo group to serve as a handle for attaching the oxetane motif to complex heteroaromatics.

Protocol: Suzuki-Miyaura Coupling

  • Substrate: 2-(2-Bromophenyl)oxetane (1.0 mmol).

  • Partner: Phenylboronic acid (1.2 mmol).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base: K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 80°C for 4 hours under Argon.

  • Observation: The oxetane ring remains intact. The reaction yields 2-(2-phenylphenyl)oxetane (biaryl system).

Pathway B: Acid-Catalyzed Rearrangement (Isochroman Synthesis)

This is the "high-value" application for scaffold morphing. Under Lewis Acid catalysis, the benzylic C-O bond of the oxetane weakens. If an internal nucleophile is introduced (via Pathway A), the ring can expand to form fused bicyclic systems like isochromans.

Conceptual Workflow:

  • Coupling: Use Suzuki coupling (Pathway A) to introduce a side chain containing a nucleophile (e.g., an alcohol or electron-rich alkene) at the ortho position.

  • Expansion: Treat with a Lewis Acid (e.g., BF₃·OEt₂).

  • Result: The oxetane opens to a benzylic carbocation, which is immediately trapped by the pendant nucleophile, forming a 6-membered oxygen heterocycle.

Visualization of Divergent Pathways

DivergentSynthesis Core 2-(2-Bromophenyl)oxetane (Core Scaffold) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki Path A: Basic Conditions LewisAcid Lewis Acid Activation (BF3·OEt2) Core->LewisAcid Path B: Acidic Conditions Biaryl 2-Biaryl Oxetanes (Ring Intact) Suzuki->Biaryl C-C Bond Formation Biaryl->LewisAcid Sequential Functionalization Carbocation Benzylic Carbocation Intermediate LewisAcid->Carbocation Ring Opening Isochroman Isochroman/Benzofuran (Ring Expanded) Carbocation->Isochroman Intramolecular Trap

Figure 1: Divergent synthetic pathways for 2-(2-Bromophenyl)oxetane. Path A preserves the bioisostere; Path B leverages ring strain for scaffold morphing.

Part 4: Experimental Considerations & Safety

Stability & Handling
  • Acid Sensitivity: 2-Aryloxetanes are sensitive to Brønsted and Lewis acids.[7] Avoid acidic workups (e.g., 1M HCl washes) unless ring opening is desired. Quench reactions with saturated NaHCO₃.

  • Thermal Stability: Generally stable up to 100°C. Above this, thermal [2+2] cycloreversion is possible but rare without photochemical excitation.

Analytical Validation
  • NMR Signature: The oxetane ring protons are distinct.

    • C2-H (Benzylic): Triplet/Doublet of doublets ~5.8 ppm.

    • C3-H/C4-H: Multiplets in the 2.5–4.8 ppm range.

    • Validation: Disappearance of these signals and appearance of alkyl chain signals indicates ring opening.

References

  • Wuitschik, G., et al. (2010).[9] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Oxetanes. Journal of Organic Chemistry. Link

  • Jenkins, K., et al. (2018). Use of Oxetanes in Drug Design: A Review of the Recent Literature. Journal of Medicinal Chemistry. Link

  • Palmer, L. I., & Read de Alaniz, J. (2011). Lewis Acid Catalyzed Rearrangement of Oxetanes. Organic Letters. Link

Sources

The Strategic Scaffold: 2-(2-Bromophenyl)oxetane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and strategic application of 2-(2-Bromophenyl)oxetane , a critical building block in modern fragment-based drug discovery (FBDD).

Content Type: Technical Whitepaper Subject: 2-(2-Bromophenyl)oxetane (CAS: 1783579-30-5) Keywords: Oxetane Renaissance, Bioisosteres, Fragment-Based Drug Discovery, Suzuki-Miyaura Coupling, Metabolic Stability.

Executive Summary

2-(2-Bromophenyl)oxetane is a high-value synthetic intermediate that epitomizes the "Oxetane Renaissance" in pharmaceutical sciences. Unlike traditional flat aromatic scaffolds, this molecule offers a gateway to "Escape from Flatland"—a medicinal chemistry imperative to increase saturation (


) and improve clinical success rates.

This compound serves two distinct roles:

  • Bioisostere: The oxetane ring acts as a metabolically stable, polar surrogate for carbonyls and gem-dimethyl groups, modulating lipophilicity (LogP) and aqueous solubility.

  • Synthetic Linchpin: The ortho-bromo substituent functions as a pre-installed "handle" for downstream diversification (e.g., Suzuki-Miyaura cross-coupling), allowing the rapid generation of biaryl oxetane libraries that are otherwise difficult to synthesize due to steric hindrance.

History & Context: The Oxetane Renaissance

The "Oxetane Effect"

Historically, oxetanes were viewed merely as fleeting intermediates or hazardous strained rings. This changed in the early 21st century through the pioneering work of Erick M. Carreira (ETH Zürich) and James A. Bull (Imperial College London). They demonstrated that the oxetane ring is not only chemically robust under physiological conditions but also imparts favorable physicochemical properties to drug candidates.

  • Lipophilicity Modulation: Replacing a gem-dimethyl group with an oxetane typically lowers LogP by ~1.0 unit, reducing metabolic clearance and non-specific toxicity.

  • Carbonyl Mimicry: The large dipole moment of the oxetane ether oxygen allows it to accept hydrogen bonds similarly to a ketone or amide, but without the liability of nucleophilic attack or epimerization.

The Role of 2-(2-Bromophenyl)oxetane

While simple 2-phenyl oxetane is a standard model, the 2-(2-Bromophenyl) derivative was developed to address a specific synthetic bottleneck: divergent library synthesis . The ortho-position bromine allows medicinal chemists to install the oxetane core first and then elaborate the aromatic system later, preserving the sensitive strained ring throughout the synthetic sequence.

Synthesis & Production Protocols

The synthesis of 2-(2-Bromophenyl)oxetane requires navigating the tension between ring strain (approx. 106 kJ/mol) and the steric bulk of the ortho-bromo group. The most robust, self-validating protocol involves the Intramolecular Cyclization of 1,3-Halohydrins .

Primary Protocol: The Modified Williamson Cyclization

Reaction Scheme Logic:

  • Nucleophilic Addition: Vinylmagnesium bromide adds to 2-bromobenzaldehyde to form the allylic alcohol.

  • Hydroboration-Oxidation: Anti-Markovnikov hydration yields the 1,3-diol.

  • Selective Activation: The primary alcohol is selectively tosylated (steric differentiation).

  • Ring Closure: Intramolecular displacement forms the oxetane.

Step-by-Step Methodology

Phase 1: Formation of 1-(2-Bromophenyl)propane-1,3-diol

  • Reagents: 2-Bromobenzaldehyde (1.0 eq), Vinylmagnesium bromide (1.2 eq), 9-BBN (1.5 eq), NaOH/H2O2.

  • Procedure:

    • Cool a solution of 2-bromobenzaldehyde in anhydrous THF to 0°C.

    • Add Vinylmagnesium bromide dropwise. Stir for 2 hours (monitored by TLC).

    • Quench with sat. NH4Cl and extract to obtain the allylic alcohol.

    • Dissolve intermediate in THF; add 9-BBN (0.5 M in THF) at 0°C. Warm to RT and stir overnight.

    • Oxidative Workup: Cool to 0°C. Carefully add 3M NaOH followed by 30% H2O2. (Caution: Exothermic).

    • Purification: Column chromatography (Hexane/EtOAc) yields the 1,3-diol.

Phase 2: Cyclization to 2-(2-Bromophenyl)oxetane

  • Reagents: 1,3-Diol (from Phase 1), TsCl (1.1 eq), Et3N (2.0 eq), n-BuLi (or NaH) for cyclization.

  • Procedure:

    • Dissolve 1,3-diol in DCM at 0°C. Add Et3N and TsCl. Stir for 4 hours to selectively tosylate the primary alcohol (primary -OH is more nucleophilic/less hindered than secondary benzylic -OH).

    • Isolate the monotosylate.

    • Dissolve monotosylate in anhydrous THF. Cool to -78°C.

    • Add n-BuLi (1.1 eq) dropwise. The alkoxide generates in situ and displaces the tosylate (5-exo-tet is disfavored; 4-exo-tet proceeds despite Baldwin's rules due to favorable orbital alignment in this specific system).

    • Purification: Flash chromatography on silica gel (pre-treated with 1% Et3N to prevent acid-catalyzed ring opening).

Visualization of Synthesis Pathway

OxetaneSynthesis Figure 1: Stepwise Synthesis of 2-(2-Bromophenyl)oxetane via Modified Williamson Ether Synthesis Start 2-Bromobenzaldehyde Step1 Allylic Alcohol (Vinyl Grignard) Start->Step1 + VinylMgBr THF, 0°C Step2 1,3-Diol (Hydroboration) Step1->Step2 1. 9-BBN 2. NaOH/H2O2 Step3 Mono-Tosylate (Selective Activation) Step2->Step3 TsCl, Et3N DCM (Selectivity) Final 2-(2-Bromophenyl)oxetane Step3->Final n-BuLi THF, -78°C -> RT

Figure 1: The synthesis relies on the selective activation of the primary alcohol in the 1,3-diol intermediate, forcing the secondary benzylic alkoxide to perform the ring-closing attack.

Chemical Utility & Reactivity

The utility of 2-(2-Bromophenyl)oxetane lies in its ability to undergo transition-metal catalyzed cross-couplings without destroying the strained oxetane ring.

Suzuki-Miyaura Cross-Coupling

This is the primary application. The ortho-bromo group is sterically crowded, but the oxetane ring is small enough to allow palladium insertion.

  • Catalyst System: Pd(dppf)Cl2 or Pd2(dba)3 with XPhos.

  • Conditions: K3PO4, Dioxane/Water (4:1), 80°C.

  • Outcome: Formation of 2-(2-Arylphenyl)oxetanes (Biaryl oxetanes).

  • Note: Acidic hydrolysis must be avoided; boronic acids are preferred over esters to minimize reaction times.

Lithiation and Spiro-Cyclization

Treatment with t-BuLi at -78°C effects Lithium-Halogen Exchange. The resulting aryl lithium species is stable if kept cold.

  • Trapping: Can be trapped with electrophiles (aldehydes, ketones) to generate secondary alcohols.

  • Intramolecular Trapping: If the oxetane possesses a pendant electrophile, this can lead to fused tricyclic systems.

Stability Profile
ConditionStabilityNotes
Aqueous Acid (pH < 3) Low Rapid ring opening to 1,3-diol or alkene.
Aqueous Base (pH > 10) High Stable to NaOH, KOH, and carbonate bases.
Oxidation (H2O2) High Ether linkage is resistant to oxidative cleavage.
Reduction (H2, Pd/C) Moderate Ring can open under high pressure hydrogenation; Pd/C is usually safe at 1 atm.

References

  • Bull, J. A., et al. (2016). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews. Link

  • Wuitschik, G., Carreira, E. M., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of 2-Substituted Oxetanes." Organic Letters. Link

  • Morgan, K. F., Bull, J. A. (2015).[2] "Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments." Organic & Biomolecular Chemistry. Link

  • Sigma-Aldrich Product Sheet. "2-(2-Bromophenyl)oxetane (CAS 1783579-30-5)."[3] Link

Sources

Technical Safety & Handling Guide: 2-(2-Bromophenyl)oxetane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromophenyl)oxetane (CAS: 1783579-30-5) is a high-value heterocyclic building block used in medicinal chemistry to introduce the oxetane motif—a structural surrogate for gem-dimethyl groups and carbonyls that enhances aqueous solubility and metabolic stability.[1]

While valuable, this compound presents a dual-hazard profile :

  • Thermodynamic Instability: The strained oxetane ring (~106 kJ/mol strain energy) is susceptible to acid-catalyzed ring-opening polymerization or hydrolysis.

  • Chemical Reactivity: The aryl bromide moiety makes it a substrate for transition-metal catalysis but also introduces toxicity and potential environmental hazards.

This guide outlines the rigorous protocols required to maintain the chemical integrity of this reagent while ensuring operator safety.

Part 1: Physicochemical & Hazard Profile[2]

Chemical Identity & Properties
PropertyData
IUPAC Name 2-(2-Bromophenyl)oxetane
CAS Number 1783579-30-5
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Physical State Liquid (Colorless to pale yellow)
Boiling Point ~260°C (Predicted)
Solubility Soluble in DCM, THF, EtOAc; low solubility in water.[2]
Storage Class 6.1 (Toxic Substances) / Strained Cyclic Ether
GHS Hazard Classification
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][5][6]

  • H335: May cause respiratory irritation.[3][4][6]

Part 2: Critical Reactivity Analysis (The "Why" Behind the Protocol)

The Oxetane Ring Strain

Unlike unstrained ethers (e.g., diethyl ether), oxetanes possess significant ring strain. In 2-substituted oxetanes, the C2 position is benzylic, stabilizing the formation of a carbocation intermediate. This makes 2-(2-Bromophenyl)oxetane significantly more acid-sensitive than 3,3-disubstituted oxetanes.

Mechanism of Failure: Trace acid (protons) protonates the ether oxygen. The ring opens to relieve strain, forming a stabilized benzylic carbocation, which is then trapped by nucleophiles (water, alcohols) or initiates polymerization.

Visualization: Acid-Catalyzed Degradation Pathway

The following diagram illustrates the mechanistic failure mode that handling protocols must prevent.

OxetaneDegradation Start 2-(2-Bromophenyl)oxetane (Intact Reagent) Intermed Protonated Oxetonium Ion (Highly Unstable) Start->Intermed Protonation Acid Trace Acid (H+) (From moisture/glassware) Acid->Intermed Open Benzylic Carbocation Intermed->Open Ring Opening (Strain Relief) Product1 Ring-Opened Diol/Alcohol (Degraded Impurity) Open->Product1 + H2O (Hydrolysis) Product2 Polyether Polymer (Gummy Residue) Open->Product2 + Oxetane (Polymerization)

Figure 1: Acid-catalyzed ring-opening mechanism of 2-aryloxetanes. Note the rapid progression from protonation to irreversible degradation.

Part 3: Storage & Stability Protocols

Environmental Control
  • Temperature: Store at 2–8°C . While the compound is a liquid at room temperature, lower temperatures kinetically inhibit spontaneous polymerization.

  • Atmosphere: Strictly Inert (Argon or Nitrogen). Moisture in the air can become acidic upon absorption of CO₂ (forming carbonic acid) or interaction with glass surfaces, triggering hydrolysis.

Container Specifications
  • Vial Type: Amber glass (to prevent photolytic debromination) with a Teflon-lined screw cap.

  • Septum: Use PTFE-faced silicone septa. Avoid rubber septa which can leach plasticizers or absorb the organic vapor.

The "Base-Wash" Precaution

If the compound has been stored for >6 months or shows yellowing (sign of decomposition):

  • Dissolve in non-acidic solvent (e.g., Et₂O or EtOAc).

  • Wash rapidly with 5% aqueous NaHCO₃ or filter through a small pad of basic alumina .

  • This neutralizes any trace acid generated by autoxidation or hydrolysis.

Part 4: Operational Handling & Experimental Workflow

Weighing and Transfer
  • Never use metal spatulas if the compound is potentially wet or acidic (corrosion risk).

  • Syringe Technique: As a liquid, transfer via gas-tight syringe under positive inert gas pressure.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) in the presence of Lewis acids. Preferred solvents are DCM, THF, or Toluene (anhydrous).

Reaction Setup (Self-Validating System)

Before committing the reagent to a high-value synthesis (e.g., Buchwald-Hartwig coupling), perform a Stability Check :

  • Take a 5 µL aliquot.

  • Dissolve in CDCl₃ (neutralized with K₂CO₃ or basic alumina).

  • ¹H NMR Check: Look for the characteristic oxetane multiplets at 4.5–5.0 ppm . Disappearance of these signals and appearance of broad peaks indicates polymerization.

Visualization: Safe Handling Workflow

This workflow ensures the integrity of the oxetane ring from receipt to reaction.

SafeHandling Receipt Receipt of Material (Check Seal Integrity) Storage Storage: 4°C, Argon, Amber Vial Receipt->Storage Prep Preparation for Use (Warm to RT in Desiccator) Storage->Prep Required for Exp QC QC Check: NMR/TLC (Verify Ring Integrity) Prep->QC Critical Step Use Reaction Setup (Anhydrous, Non-Acidic) QC->Use Pass Quench Quench/Disposal (Basic Solution) QC->Quench Fail (Polymerized) Use->Quench

Figure 2: Operational workflow for handling acid-sensitive oxetane reagents.

Part 5: Emergency & Waste Management

Spill Response
  • Small Spills (<5 mL):

    • Cover with solid sodium bicarbonate (NaHCO₃) or calcium carbonate to neutralize any potential acid generation.

    • Absorb with vermiculite.

    • Place in a sealed container labeled "Halogenated Organic Waste."

  • Skin Exposure:

    • Wash immediately with soap and water for 15 minutes. The lipophilic nature allows rapid dermal absorption; do not use solvent (ethanol/acetone) to wash skin, as this enhances absorption.

Waste Disposal
  • Segregation: Dispose of as Halogenated Solvent Waste .

  • Deactivation: If the material must be destroyed, slow addition to a stirred solution of 10% HCl will open the ring (exothermic), followed by neutralization with NaOH. Note: This releases bromide ions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567, 2-(2-Bromophenyl)oxetane. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15032–15088. (Contextual grounding for oxetane stability). [Link]

Sources

Technical Guide: Solubility and Handling of 2-(2-Bromophenyl)oxetane

[1][2]

Executive Summary

2-(2-Bromophenyl)oxetane (CAS: 1783579-30-5) is a high-value heterocyclic building block used primarily in medicinal chemistry as a bioisostere for carbonyls or gem-dimethyl groups.[1][2][3] Its unique structure combines a lipophilic ortho-bromoaryl handle with a polar, strained oxetane ring.[1][2]

This guide addresses a critical operational challenge: balancing the solubility required for chemical synthesis with the inherent acid-sensitivity of the 2-substituted oxetane ring. While the oxetane core enhances polarity compared to carbocyclic analogs, the 2-bromophenyl substituent imposes significant lipophilicity, dictating a specific solvent strategy for cross-coupling reactions and metabolic profiling.[1][2]

Physicochemical Profile & Solubility Predictions

The solubility of 2-(2-Bromophenyl)oxetane is governed by the competition between the polar oxetane oxygen (H-bond acceptor) and the lipophilic aryl bromide.[1][2]

Key Molecular Descriptors:

  • Molecular Weight: 213.07 g/mol [1][2][3]

  • Predicted LogP: ~2.2 – 2.5 (Lipophilic)[1][2]

  • H-Bond Donors: 0

  • H-Bond Acceptors: 1 (Oxetane oxygen)[1][2]

Solvent Compatibility Matrix

Data below represents high-confidence predictive ranges based on structural analogs (e.g., 3-aryloxetanes) and standard solvation thermodynamics.

Solvent ClassRepresentative SolventsPredicted SolubilityOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Preferred. Excellent for extraction and transport.[1][2] Non-reactive.
Polar Aprotic THF, Ethyl Acetate, AcetoneHigh (>50 mg/mL)Ideal for Synthesis. THF is the standard solvent for lithiation/cross-coupling of the aryl bromide.[1][2]
Polar Aprotic (High BP) DMSO, DMF, DMAcHigh (>50 mg/mL)Used for stock solutions (typically 10–20 mM) in biological assays.[1][2]
Alcohols Methanol, Ethanol, IPAModerate (10–50 mg/mL)Good for crystallization.[1][2] Caution: Protich solvents can facilitate ring opening if trace acid is present.[1][2]
Non-Polar Hexanes, HeptaneLow (<5 mg/mL)Poor solubility due to oxetane polarity.[1][2] Useful as an anti-solvent for precipitation.[1][2]
Aqueous Water, PBS (pH 7.[1][2]4)Very Low (<0.1 mg/mL)Requires co-solvent (e.g., <1% DMSO) for biological testing.[1][2]

Critical Stability Warning: Acid-Induced Ring Opening

Unlike 3,3-disubstituted oxetanes, which are relatively robust, 2-substituted oxetanes are kinetically unstable in acidic media.[1][2] The 2-aryl group stabilizes the carbocation intermediate formed upon protonation of the ether oxygen, accelerating ring scission.[1][2]

Operational Rule: Avoid all acidic workups (e.g., 1M HCl washes) and acidic solvents (e.g., Acetic Acid).[1][2]

Mechanism of Decomposition

The following diagram illustrates the pathway researchers must avoid.

DecompositionOxetane2-(2-Bromophenyl)oxetaneProtonationProtonated Ether(Intermediate)Oxetane->Protonation+ H+ (Acidic Media)CarbocationBenzylic CarbocationProtonation->CarbocationC-O Bond ScissionProductRing-Opened Alcohol(Decomposition)Carbocation->Product+ Nucleophile (H2O/ROH)

Figure 1: Acid-catalyzed ring-opening pathway of 2-aryloxetanes.[1][2] The benzylic position is highly susceptible to cleavage.[1][2]

Experimental Protocols for Solubility Determination

To validate the solubility of this specific lot in your solvent system, use the following self-validating protocols.

Protocol A: Kinetic Solubility (High-Throughput)

Best for: Rapidly checking if a compound will crash out in a biological assay.[1][2]

  • Preparation: Dissolve 2-(2-Bromophenyl)oxetane in 100% DMSO to create a 10 mM stock solution .

  • Dilution: Spike 5 µL of stock into 495 µL of PBS buffer (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm filter plate to remove precipitates.

  • Quantification: Analyze filtrate via LC-MS/UV against a standard curve.

    • Calculation:

      
      [1][2]
      
Protocol B: Thermodynamic Solubility (Shake-Flask)

Best for: Process chemistry and formulation.[1][2]

  • Saturation: Add excess solid 2-(2-Bromophenyl)oxetane (~5 mg) to 1 mL of the target solvent (e.g., Toluene, 2-MeTHF) in a glass vial.

  • Equilibration: Agitate (stir bar or shaker) for 24 hours at 25°C.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter.

  • Analysis: Dilute the supernatant 100-fold with Acetonitrile and inject into HPLC.

  • Validation: Check the solid residue by NMR to ensure no decomposition (ring opening) occurred during equilibration.

Workflow Visualization

SolubilityWorkflowStartStart: Solid SampleChoiceSelect MethodStart->ChoiceKineticKinetic (DMSO Spike)Choice->KineticFor Bio-AssayThermoThermodynamic (Saturation)Choice->ThermoFor Synthesis/FormulationAnalysisLC-MS / HPLC AnalysisKinetic->AnalysisFilter precipitatesThermo->AnalysisCentrifuge & DiluteResultSolubility Value (mg/mL)Analysis->Result

Figure 2: Decision tree for selecting the appropriate solubility determination method.

Applications & Handling in Synthesis

When using 2-(2-Bromophenyl)oxetane in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig):

  • Solvent Choice: Use 1,4-Dioxane or Toluene rather than alcohols.[1][2] These solvents maintain high solubility of the lipophilic bromide while preventing nucleophilic attack on the oxetane ring if the catalyst system becomes slightly acidic.[1][2]

  • Base Selection: Use inorganic bases like K₂CO₃ or Cs₂CO₃ .[1][2] Avoid strong alkoxides (e.g., NaOtBu) if high temperatures (>100°C) are required, as they may attack the strained ring.[1][2]

  • Workup: Quench with saturated NH₄Cl (mildly acidic, pH ~5-6) is generally safe if done quickly and cold (0°C).[1][2] Avoid prolonged exposure to pH < 4.[1][2]

References

  • Bull, J. A., et al. (2016).[1][2][4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link][1][2]

  • Wuitschik, G., et al. (2010).[1][2] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link][1][2]

  • PubChem Compound Summary. (2025). 2-(2-Bromophenyl)ethanol (Analogous Structure Data). National Library of Medicine.[1][2] [Link]

  • Stepan, A. F., et al. (2011).[1][2] Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives. Journal of Medicinal Chemistry. [Link]

Methodological & Application

application of 2-(2-Bromophenyl)oxetane in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Bromophenyl)oxetane in Bioactive Molecule Synthesis

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-heavy drug candidates to those with higher fraction of sp3-hybridized carbons (


) is a critical strategy to improve solubility and reduce attrition rates.[1] 2-(2-Bromophenyl)oxetane represents a privileged building block  in this domain.

Unlike standard phenyl rings, the oxetane moiety acts as a metabolically stable bioisostere for carbonyls and gem-dimethyl groups, offering a high dipole moment and hydrogen-bond accepting capability without the liability of rapid metabolic hydrolysis. The ortho-bromide functionality provides a versatile handle for modular cross-coupling, allowing the oxetane to be installed early in the synthetic sequence as a "polarity anchor."[1]

This guide details the strategic application of 2-(2-Bromophenyl)oxetane, focusing on preserving the acid-sensitive benzylic ether linkage while exploiting the aryl bromide for divergent synthesis.

Strategic Analysis & Chemical Properties

Bioisosteric Profiling

The oxetane ring is not merely a spacer; it actively modulates the physicochemical profile of the parent scaffold.[1][2]

PropertyCarbonyl (C=O)gem-DimethylOxetane Impact on Drug Design
H-Bond Acceptor StrongNoneModerate Maintains potency while reducing desolvation penalty.[1]
Lipophilicity (LogP) LowHighLow Improves aqueous solubility compared to alkyl chains.[1]
Metabolic Stability Low (Reduct/Hydrolysis)HighHigh Resists P450 oxidation at the 3-position (bridgehead).[1]
Conformation Planar (sp2)Tetrahedral (sp3)Puckered Creates unique vectors for active site exploration.[1]
Stability & Handling Constraints
  • Base Stability: Excellent.[1] Compatible with organolithiums (at low temp), Grignards, and Pd-catalyzed basic conditions (Suzuki/Buchwald).[1]

  • Acid Stability: POOR. 2-Phenyloxetanes are benzylic ethers. They are highly susceptible to acid-catalyzed ring opening (forming 1,3-diols) or rearrangement (Meinwald type).[1]

    • Critical Rule: Avoid aqueous HCl workups.[1] Use saturated

      
       or phosphate buffers (pH 7).[1]
      
    • Critical Rule: Avoid strong Lewis acids (

      
      , 
      
      
      
      ) unless ring expansion is the intended goal.[1]

Application Workflow: Divergent Synthesis

The utility of 2-(2-Bromophenyl)oxetane lies in its ability to serve as a branching point.[1] The following decision tree outlines the synthetic logic.

OxetaneWorkflow Start 2-(2-Bromophenyl)oxetane Decision Target Architecture? Start->Decision PathA Path A: Modular Assembly (Preserve Ring) Decision->PathA Bioisostere Needed PathB Path B: Scaffold Morphing (Ring Expansion) Decision->PathB Fused Ring Needed Suzuki Suzuki-Miyaura Coupling (Biaryl Scaffolds) PathA->Suzuki Lithiation Li-Halogen Exchange (Trapping with Electrophiles) PathA->Lithiation Rearrangement Acid-Catalyzed Rearrangement PathB->Rearrangement ProductA Bioactive Oxetane Pharmacophore Suzuki->ProductA Lithiation->ProductA ProductB Dihydrobenzofurans / Isochromans Rearrangement->ProductB

Figure 1: Strategic decision tree for utilizing 2-(2-Bromophenyl)oxetane in library synthesis.

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple the 2-(2-Bromophenyl)oxetane fragment to a heteroaromatic core (e.g., pyridine, pyrimidine) without compromising the oxetane ring.[1]

Mechanism: Palladium-catalyzed cross-coupling.[3][4] Challenge: Steric hindrance at the ortho position and potential for acid-hydrolysis during workup.

Materials:

  • Substrate: 2-(2-Bromophenyl)oxetane (1.0 equiv)[1]

  • Partner: Heteroaryl boronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) — Chosen for stability and bite angle.[1]
    
  • Base:

    
     (3.0 equiv) — Mild base, avoids hydroxide-induced side reactions.[1]
    
  • Solvent: 1,4-Dioxane / Water (4:[1]1) — Degassed.

Step-by-Step Procedure:

  • Inertion: Charge a microwave vial or Schlenk flask with the aryl bromide, boronic acid, base, and Pd catalyst.[1] Seal and purge with Argon for 5 minutes.

    • Why? Oxygen poisons the Pd(0) species and promotes homocoupling.[1]

  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Monitor by LCMS.[1] Do not exceed 100°C; thermal stress can degrade the benzylic oxetane in the presence of trace Pd-hydrides.[1]

  • Workup (CRITICAL):

    • Cool to room temperature.[1][5]

    • Dilute with Ethyl Acetate.[1]

    • Wash with Saturated

      
        or Phosphate Buffer (pH 7.4) .[1]
      
    • Warning:DO NOT use 1M HCl or saturated

      
       if the reaction mixture is very hot, as the transient acidity can open the ring.[1]
      
  • Purification: Flash chromatography on Silica gel.

    • Tip: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize acidic sites on the silica gel.[1] Elute with Hexanes/EtOAc.

Protocol B: Lithium-Halogen Exchange (Electrophile Trapping)

Objective: To introduce a formyl, carboxyl, or alkyl group at the ortho position.[1]

Mechanism: Rapid Li-Br exchange at -78°C. The oxetane oxygen acts as a weak Directing Metalation Group (DMG), stabilizing the lithio-intermediate.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(2-Bromophenyl)oxetane (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under Argon.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Why? Higher temperatures (-20°C or 0°C) may lead to nucleophilic attack of the butyl group on the oxetane ring or Wurtz coupling.[1]

  • Exchange: Add

    
    -Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise over 10 minutes.
    
    • Observation: A color change (often yellow/orange) indicates formation of the aryllithium species.[1]

    • Time: Stir for 30 minutes at -78°C.

  • Trapping: Add the electrophile (e.g., DMF for aldehyde,

    
     gas for acid, or an alkyl iodide) dropwise.[1]
    
    • Stoichiometry: Use 1.5–2.0 equiv of the electrophile.[1]

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with Saturated

    
      at 0°C.
    
    • Note: Although

      
       is slightly acidic, at 0°C and buffered conditions, the oxetane is stable during the short quench period.[1] Extract immediately.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Opening (Diol formation) Acidic workup or acidic silica gel.[1]Use buffered workup (pH 7).[1] Add 1%

to chromatography solvent.[1]
Low Yield (Suzuki) Steric hindrance at ortho position.[1][6]Switch to S-Phos or X-Phos precatalysts (Buchwald generations) to overcome steric bulk.[1]
Protodebromination (H instead of Br) Moisture in solvent during lithiation.[1]Ensure THF is distilled/dried.[1] Dry the starting material under high vacuum for 1h.[1]
Slow Reaction Poor solubility of boronic acid.[1]Switch solvent to DME/Water or use

as the base.[1]

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][7][8][9][10] Angewandte Chemie International Edition. [Link][1]

    • Foundational text on oxetane physicochemical properties and metabolic stability.
  • Bull, J. A., et al. (2016).[1][5] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][7][8][10][11] Chemical Reviews. [Link][1]

    • Comprehensive review covering synthesis and the specific stability issues of benzylic oxetanes.
  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters. [Link][1]

    • Provides protocols for handling strained rings in cross-coupling reactions.
  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link][1]

    • Standard reference for the coupling mechanism cited in Protocol A.

Sources

Application Note: Chemoselective Functionalization of 2-(2-Bromophenyl)oxetane via Organolithium Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxetane ring has emerged as a critical "bioisostere" in modern medicinal chemistry, often serving as a metabolic stability enhancer and solubility modulator compared to gem-dimethyl or carbonyl groups. However, functionalizing aryl-oxetane scaffolds without rupturing the strained four-membered ether ring presents a synthetic challenge.

This Application Note details the chemoselective lithiation of 2-(2-bromophenyl)oxetane. Contrary to the behavior of analogous epoxides (which rapidly cyclize upon ortho-lithiation), the oxetane ring exhibits remarkable kinetic stability toward intramolecular nucleophilic attack at low temperatures. This stability allows for the generation of a versatile 2-(2-oxetanyl)phenyllithium intermediate, which can be trapped with diverse electrophiles to generate complex, oxetane-containing scaffolds.

Mechanistic Insight & Reaction Manifolds

The reaction of 2-(2-bromophenyl)oxetane (1 ) with organolithium reagents (e.g., n-BuLi or t-BuLi) is governed by the competition between Halogen-Metal Exchange (HME) and Nucleophilic Ring Opening .

The Stability "Sweet Spot"

While oxiranes (epoxides) typically undergo rapid intramolecular ring-opening upon ortho-lithiation to form dihydrobenzofurans, the homologous oxetane ring is sufficiently robust to survive the generation of the aryllithium species at -78 °C.

  • Path A (Desired): Rapid HME generates the aryllithium species (2 ). This intermediate is stable at -78 °C and can be trapped with external electrophiles (E+) to yield functionalized products (3 ).

  • Path B (Undesired): At elevated temperatures (> -20 °C) or in the presence of Lewis acids, the aryllithium may attack the oxetane ring (typically at the less substituted position via a 5-exo-tet manifold) or undergo elimination pathways, destroying the valuable heterocycle.

Reaction Pathway Visualization

ReactionManifold Substrate 2-(2-Bromophenyl)oxetane (Substrate) Intermediate 2-(2-Lithiophenyl)oxetane (Stable Intermediate) Substrate->Intermediate Li-Br Exchange (Fast) Reagent t-BuLi (2.1 equiv) THF, -78 °C Reagent->Intermediate Trapping Electrophile (E+) (Aldehydes, CO2, DMF) Intermediate->Trapping Path A: -78°C Cyclization Warming (> -20°C) or Lewis Acid Intermediate->Cyclization Path B: Thermal/LA Product Functionalized Aryl-Oxetane (Ring Retained) Trapping->Product Quench Byproduct Ring-Opened Alcohol (Dihydroisobenzofuran deriv.) Cyclization->Byproduct Intramolecular Attack

Figure 1: Divergent reaction pathways. Path A (green) represents the kinetic stability window utilized in this protocol. Path B (dashed) represents the thermodynamic sink if temperature control fails.

Experimental Protocol: Chemoselective Functionalization

Objective: Synthesis of 2-(2-formylphenyl)oxetane via lithium-halogen exchange and DMF trapping.

Reagents & Equipment
  • Substrate: 2-(2-Bromophenyl)oxetane (1.0 equiv).

  • Reagent: t-Butyllithium (1.7 M in pentane, 2.1 equiv).

    • Note:t-BuLi is preferred over n-BuLi for aryl bromides to ensure rapid, irreversible exchange and to eliminate the formation of alkyl bromide byproducts (which t-BuLi destroys).

  • Electrophile: N,N-Dimethylformamide (DMF) (3.0 equiv).

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate).

  • Apparatus: Flame-dried Schlenk flask, argon atmosphere, low-temperature thermometer.

Step-by-Step Methodology
  • Setup: Equip a flame-dried 50 mL Schlenk flask with a magnetic stir bar and a rubber septum. Cycle argon/vacuum three times to ensure an inert atmosphere.

  • Solvation: Add 2-(2-bromophenyl)oxetane (1.0 mmol, 213 mg) and anhydrous THF (10 mL) via syringe.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for thermal equilibration.

  • Lithiation (The Critical Step):

    • Add t-BuLi (2.1 mmol) dropwise over 5 minutes.

    • Observation: The solution typically turns a pale yellow or orange color.

    • Chemistry: The first equivalent performs the Li-Br exchange. The second equivalent destroys the resulting t-butyl bromide (forming isobutene and LiBr), preventing it from reacting with the aryllithium.

    • Wait: Stir at -78 °C for 30 minutes. Do not warm the reaction.

  • Electrophile Trapping:

    • Add anhydrous DMF (3.0 mmol, 0.23 mL) dropwise.

    • Stir at -78 °C for 45 minutes.

  • Warming & Quench:

    • Remove the cooling bath and allow the reaction to warm to 0 °C over 20 minutes.

    • Quench with saturated aqueous NH₄Cl (5 mL).

  • Workup:

    • Extract with Et₂O (3 x 15 mL).

    • Wash combined organics with water and brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Oxetanes are acid-sensitive; consider adding 1% Et₃N to the eluent if the silica is highly acidic.

Expected Results (Table 1)
ElectrophileProduct TypeTypical YieldNotes
DMF Benzaldehyde derivative75-85%Highly reliable; aldehyde handle for reductive amination.
CO₂ (s) Benzoic acid derivative80-90%Bubble gas or add crushed dry ice.
Acetone Tertiary Alcohol65-75%Steric bulk of oxetane may slow attack; warm to -40°C if sluggish.
I₂ Aryl Iodide85-95%Useful for subsequent Sonogashira/Suzuki couplings.

Troubleshooting & Optimization

"My Oxetane Ring Opened"

If you observe the formation of dihydroisobenzofuran or alcohol byproducts, the reaction temperature was likely too high during the lithiation phase.

  • Fix: Ensure the internal temperature remains < -70 °C during t-BuLi addition.

  • Fix: Reduce the lithiation time. The exchange is extremely fast (< 5 mins); 30 minutes is conservative. You can shorten this to 10 minutes.

Low Yield of Functionalization
  • Cause: Moisture in THF or DMF. The aryllithium intermediate is a "superbase" and will protonate instantly upon contact with water, yielding the des-bromo product (2-phenyloxetane).

  • Validation: Run a GC-MS of the crude. If you see mass 134 (2-phenyloxetane), your system was wet.

Safety: Handling t-Butyllithium

t-BuLi is pyrophoric.[1] It will ignite spontaneously in humid air.

  • Mandatory: Use a gas-tight syringe with a Luer-lock tip.

  • Technique: Use the "air buffer" technique or a double-tipped needle (cannula) for larger transfers.

  • Quench: Have a beaker of sand and a dry powder fire extinguisher nearby. Never use water on a t-BuLi fire.

References

  • Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link] (Authoritative review covering the stability of oxetanyl-lithium species and their application in drug design.)

  • Bailey, W. F.; Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link] (Foundational text on the kinetics and solvent effects of using t-BuLi vs n-BuLi for aryl bromides.)

  • Wurts, J.; Spanevello, R. A. (2020). Directed Ortho-Metalation and Halogen-Metal Exchange of Oxetane-Containing Arenes. Synthetic Communications. (General reference for the compatibility of strained ethers with organolithium reagents.)

Sources

Application Note & Protocol: Continuous Flow Synthesis of 2-(2-Bromophenyl)oxetane via a Photochemical [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-Bromophenyl)oxetane, a valuable building block in medicinal chemistry, utilizing a continuous flow photochemical approach. The described method leverages the advantages of flow chemistry to achieve a safe, efficient, and scalable synthesis.[1][2] This application note details the reaction rationale, a step-by-step protocol, and the necessary equipment and safety considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of Oxetanes and the Advantages of Flow Chemistry

Oxetanes are four-membered cyclic ethers that have garnered significant attention in drug discovery.[3] Their unique physicochemical properties, such as increased metabolic stability, improved solubility, and their ability to act as bioisosteres for gem-dimethyl or carbonyl groups, make them attractive motifs for designing novel therapeutic agents.[4][5] The target molecule, 2-(2-Bromophenyl)oxetane, serves as a versatile intermediate, with the bromine atom providing a handle for further functionalization through cross-coupling reactions.[6]

Traditional batch synthesis of oxetanes, particularly through photochemical routes like the Paternò-Büchi reaction, can be challenging to scale up safely and efficiently.[7][8] The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition of a carbonyl compound with an alkene to form an oxetane.[5][9][10] Flow chemistry offers a compelling solution to these challenges.[2][11] By conducting reactions in a continuously flowing stream through a microreactor, several key advantages are realized:

  • Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with highly reactive intermediates or exothermic reactions.[1][12] Photochemical reactions in flow are particularly advantageous as they mitigate the hazards of UV lamps and contain potentially unpredictable intermediates.[13]

  • Precise Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.

  • Improved Efficiency: The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, accelerating reaction rates.[1][2]

  • Scalability: Scaling up production is achieved by simply running the flow system for longer periods or by numbering up reactors, avoiding the often-problematic redevelopment of batch processes.

This protocol will focus on the Paternò-Büchi reaction between 2-bromobenzaldehyde and ethylene under continuous flow conditions to yield 2-(2-Bromophenyl)oxetane.

Reaction Mechanism and Rationale

The synthesis proceeds via the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition. The generally accepted mechanism involves the following key steps:

  • Photoexcitation: The carbonyl group of 2-bromobenzaldehyde absorbs a photon, promoting an electron from a non-bonding n-orbital to an anti-bonding π*-orbital, forming an excited singlet state (S1).

  • Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state (T1).

  • Diradical Formation: The excited triplet carbonyl group reacts with ethylene in its ground state to form a 1,4-diradical intermediate. The regioselectivity is governed by the formation of the more stable diradical.

  • Ring Closure: The diradical intermediate undergoes spin inversion and subsequent ring closure to form the oxetane ring.

Flow chemistry is particularly well-suited for this reaction as it allows for precise control over the irradiation time, preventing over-irradiation and potential product degradation.[14] The use of a gas-permeable tubing reactor allows for the safe and efficient introduction of ethylene gas into the reaction stream.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Reagent Preparation cluster_flow_setup Flow Reactor Setup cluster_post Post-Reaction reagent_prep Prepare solutions of 2-bromobenzaldehyde and photosensitizer (optional) in a suitable solvent pump Syringe Pump reagent_prep->pump Load into syringe mixer T-Mixer pump->mixer reactor Gas-Permeable Tubing Photoreactor mixer->reactor bpr Back Pressure Regulator reactor->bpr light UV LED Light Source light->reactor Irradiation gas Ethylene Gas Cylinder with Mass Flow Controller gas->reactor collection Product Collection bpr->collection workup Solvent Evaporation and Work-up collection->workup purification Column Chromatography workup->purification analysis Characterization (NMR, GC-MS) purification->analysis

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 2-(2-Bromophenyl)oxetane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Optimization of Reaction Conditions for 2-Aryl Oxetanes

Executive Summary & Molecule Profile

The synthesis of 2-(2-bromophenyl)oxetane presents a specific set of challenges dominated by the steric hindrance of the ortho-bromo substituent and the inherent ring strain (~107 kJ/mol) of the oxetane core. Unlike simple epoxides, oxetanes are kinetically stable to basic conditions but highly sensitive to Lewis and Brønsted acids.

This guide moves beyond generic protocols to address the specific failure modes associated with the 2-bromophenyl moiety:

  • Steric Clashing: The ortho-bromo group retards the rate of cyclization, increasing the window for side reactions (elimination).

  • Lithium-Halogen Exchange: If using organometallic precursors, the bromine atom is liable to exchange, destroying the functionality.

  • Acid Sensitivity: The product degrades rapidly on untreated silica gel.

Target Molecule Data
PropertyValueImplication for Synthesis
Ring Strain ~107 kJ/molHigh; requires thermodynamic driving force (leaving group) for formation.
Steric Bulk High (ortho-Br)Slows SN2 cyclization; necessitates higher temperatures or better leaving groups.
Stability (pH > 7) HighStable to aqueous workups with NaHCO3/NaOH.
Stability (pH < 5) LowCritical: Avoid acidic silica; use basified stationary phases.

Primary Synthetic Route: Intramolecular Cyclization (Williamson Type)

While the Corey-Chaykovsky reaction (sulfoxonium ylide + aldehyde) is standard for epoxides, it rarely yields oxetanes directly. The most robust route for 2-substituted oxetanes is the Intramolecular Cyclization of


-functionalized alcohols .
The Protocol: 3-Step Sequence from 2-Bromobenzaldehyde
Step 1: Grignard Addition (Carbon Chain Extension)
  • Reagents: 2-Bromobenzaldehyde + Vinylmagnesium bromide (THF, -78°C to 0°C).

  • Product: 1-(2-Bromophenyl)prop-2-en-1-ol.

  • Note: Do not use allylmagnesium bromide; that yields a homoallylic alcohol (4 carbons), leading to a tetrahydrofuran, not an oxetane.

Step 2: Hydroboration-Oxidation (Anti-Markovnikov Hydration)
  • Reagents: BH3·THF followed by H2O2/NaOH.

  • Product: 1-(2-Bromophenyl)propane-1,3-diol.

  • Critical Control: Ensure oxidative workup is basic to prevent retro-aldol or rearrangement.

Step 3: Selective Activation & Cyclization (The "One-Pot" Method)

This is the standard "Bull Method" optimized for sterically hindered substrates.

Reagents:

  • Substrate: 1-(2-Bromophenyl)propane-1,3-diol (1.0 equiv)

  • Sulfonyl Source: TsCl (Tosyll chloride) or Nosyl chloride (NsCl) (1.05 equiv)

  • Base: n-BuLi (2.2 equiv) OR NaH (2.5 equiv)

  • Solvent: THF (Anhydrous)

  • Temperature: -78°C

    
     Reflux
    

Detailed Workflow:

  • Dissolve diol in THF at -78°C.

  • Add n-BuLi (2.2 equiv) dropwise. Why? The first equiv deprotonates the primary alcohol (more acidic), the second deprotonates the secondary benzylic alcohol.

  • Add TsCl (1.05 equiv) in THF. Selectivity: The primary alkoxide is less sterically hindered and more nucleophilic, reacting selectively with TsCl to form the primary tosylate.

  • Warm to Reflux: The secondary alkoxide (now generated) attacks the primary tosylate intramolecularly (4-exo-tet).

  • Quench: Sat. aq. NH4Cl.

Visualization: Reaction Pathway & Logic

OxetaneSynthesis Start 1-(2-Bromophenyl) propane-1,3-diol Deprotonation Dianion Formation (n-BuLi, -78°C) Start->Deprotonation  2.2 eq Base   Activation Primary Tosylation (Kinetic Control) Deprotonation->Activation  TsCl (Selectivity)   Cyclization 4-exo-tet Cyclization (Thermodynamic Step) Activation->Cyclization  Heat (Reflux)   SideReaction Elimination to Allylic Alcohol Activation->SideReaction  If Temp too high or Base too strong   Product 2-(2-Bromophenyl)oxetane Cyclization->Product  Major Pathway  

Caption: Logical flow of the selective activation strategy. The critical fork occurs at "Activation," where steric hindrance can force elimination if conditions are too aggressive.

Troubleshooting Guide (FAQ)

Issue 1: "I am isolating the allylic alcohol (styrene derivative) instead of the oxetane."

Diagnosis: Elimination is competing with substitution. This is common with ortho-substituted aryls because the steric bulk hinders the trajectory required for the SN2 attack (Back-side attack). Solution:

  • Switch Leaving Group: Switch from Tosylate (Ts) to Nosylate (Ns) . Nosylates are better leaving groups (approx. 10-100x faster), allowing the cyclization to occur at lower temperatures where elimination is less favored.

  • Solvent Effect: Add a co-solvent like DMPU or HMPA (caution: toxic) to separate the ion pair, increasing the nucleophilicity of the alkoxide.

Issue 2: "My product vanishes or decomposes during column chromatography."

Diagnosis: Oxetanes are acid-sensitive.[1][2] Standard silica gel is slightly acidic (pH 6-6.5), which is sufficient to protonate the oxygen and induce ring opening to the 1,3-diol or polymerization. Solution:

  • Pre-treat Silica: Slurry your silica gel with 1-2% Triethylamine (Et3N) in hexanes before packing the column.

  • Eluent: Maintain 0.5% Et3N in your eluent system throughout the purification.

  • Alternative: Use neutral Alumina (Activity Grade III).

Issue 3: "The reaction stalls after Tosylation; cyclization is incomplete."

Diagnosis: The ortho-bromo substituent is physically blocking the conformation required for the "4-exo-tet" closure. Solution:

  • Counter-ion Switch: If using NaH, switch to KHMDS or add 18-crown-6 . The larger Potassium cation coordinates less tightly to the alkoxide than Sodium or Lithium, creating a "naked anion" that is more reactive.

  • Temperature: Reflux in THF (66°C) may be insufficient. Switch solvent to Toluene and reflux (110°C).

Issue 4: "Can I use the Corey-Chaykovsky reaction (Trimethylsulfoxonium iodide)?"

Verdict: NO. Reasoning: The reaction of trimethylsulfoxonium iodide with 2-bromobenzaldehyde yields 2-(2-bromophenyl)oxirane (epoxide) , not the oxetane. Ring expansion of the epoxide to the oxetane is difficult and low-yielding for this substrate. Stick to the 1,3-diol cyclization method.

References & Authoritative Sources

  • Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews, 2016 , 116(19), 12150–12233.[4]

    • Core reference for oxetane stability and cyclization protocols.

  • Lumbroso, A.; Cooke, M. L.; Breit, B. "Catalytic Asymmetric Synthesis of Oxetanes from 1,3-Diols." Angewandte Chemie International Edition, 2011 , 50(8), 1750-1753.

    • Reference for the activation of 1,3-diols.

  • Sogawa, A.; Tsukayama, M.; Eto, H. "Synthesis of 2-Aryl-oxetanes via Intramolecular Cyclization." Bulletin of the Chemical Society of Japan, 2012 .

    • Specific insights into aryl-substituted ring closures.

Sources

common side reactions and byproducts in 2-(2-Bromophenyl)oxetane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromophenyl)oxetane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction to Synthetic Strategies

The synthesis of 2-(2-Bromophenyl)oxetane can be approached through several synthetic routes. The most common and practical methods involve the intramolecular cyclization of a 1-(2-bromophenyl)-3-halopropan-1-ol (a Williamson ether-type synthesis) or a [2+2] photocycloaddition between 2-bromobenzaldehyde and ethylene (the Paternò-Büchi reaction). Each method presents a unique set of challenges and potential side reactions that can impact yield and purity. This guide will focus primarily on the intramolecular cyclization approach, which is often more amenable to standard laboratory setups.

Troubleshooting Guide: Intramolecular Williamson Ether Synthesis Approach

This common two-step approach involves the formation of a 1-(2-bromophenyl)-3-halopropan-1-ol precursor, followed by a base-mediated intramolecular cyclization.

Workflow Overview: Intramolecular Cyclization

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Potential Side Reactions A 2-Bromobenzaldehyde C 1-(2-Bromophenyl)-3-chloropropan-1-ol A->C Grignard Reaction B 3-Chloropropylmagnesium bromide B->C E 2-(2-Bromophenyl)oxetane (Product) C->E Intramolecular SN2 F Elimination Byproduct (Alkene) C->F E2 Elimination G Intermolecular Ether Byproduct C->G Intermolecular Williamson D Base (e.g., NaH, KOtBu) D->E H Ring-Opened Byproducts E->H Acid-catalyzed Ring Opening

Caption: General workflow for the synthesis of 2-(2-Bromophenyl)oxetane via intramolecular Williamson ether synthesis, highlighting potential side reactions.

Issue 1: Low Yield of 1-(2-Bromophenyl)-3-chloropropan-1-ol (Precursor)

Possible Cause Scientific Explanation Recommended Solution(s)
Poor quality of Grignard reagent The Grignard reagent is sensitive to moisture and air. Exposure will lead to quenching of the reagent and a lower effective concentration.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or recently titrated Grignard reagent.
Side reactions of the Grignard reagent The Grignard reagent can act as a base, leading to enolization of the aldehyde if acidic protons are present. It can also undergo side reactions with the solvent if not chosen carefully.Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C) to minimize side reactions. Use an appropriate anhydrous ether solvent such as THF or diethyl ether.
Difficult purification The product alcohol may be difficult to separate from unreacted aldehyde or other byproducts.Purify the crude product using flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.[1]

Issue 2: Low Yield of 2-(2-Bromophenyl)oxetane during Cyclization

Possible Cause Scientific Explanation Recommended Solution(s)
Competition from E2 Elimination The alkoxide intermediate can act as a base, leading to elimination of HCl to form an allylic alcohol or other unsaturated byproduct, which is a common side reaction in Williamson ether synthesis.[2][3]Use a non-hindered, strong base such as sodium hydride (NaH) in an aprotic polar solvent like THF or DMF to favor the intramolecular SN2 reaction. Running the reaction at lower temperatures can also favor substitution over elimination.
Intermolecular Williamson Etherification If the concentration of the halo-alcohol is too high, the alkoxide of one molecule may react with the halide of another, leading to oligomeric or polymeric ether byproducts.Perform the cyclization under high-dilution conditions to favor the intramolecular reaction. This can be achieved by slow addition of the halo-alcohol and base to a larger volume of solvent.
Incomplete Reaction The cyclization to a four-membered ring can be kinetically slow due to ring strain.[4]Ensure a sufficient reaction time and consider gentle heating if the reaction is proceeding too slowly at room temperature. Monitor the reaction progress by TLC.

Issue 3: Presence of Impurities in the Final Product

Impurity Source Identification Removal Strategy
1-(2-Bromophenyl)-3-chloropropan-1-ol Unreacted starting material from the cyclization step.Higher polarity spot on TLC compared to the product. Characteristic -OH stretch in IR spectroscopy.Careful flash column chromatography. The oxetane product is less polar than the starting alcohol.[1]
2-Bromo-1-(prop-1-en-1-yl)benzene E2 elimination byproduct.Similar polarity to the product on TLC, may co-elute. Can be identified by the presence of alkene signals in 1H NMR.Optimization of the cyclization reaction to minimize its formation (see Issue 2). If present, careful fractional distillation under reduced pressure or preparative HPLC may be necessary.
1,3-Diol or other ring-opened products The oxetane ring is susceptible to opening under acidic conditions, which can occur during workup or purification if acidic reagents are used.[5]High polarity spots on TLC. Characteristic broad -OH signals in 1H NMR.During workup, avoid acidic washes. Use a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution). When performing chromatography on silica gel (which can be slightly acidic), consider neutralizing the silica gel with triethylamine before use.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the intramolecular cyclization?

A1: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide.[6] Potassium tert-butoxide (KOtBu) can also be used, but its bulkiness may slightly increase the likelihood of the competing E2 elimination reaction.

Q2: Can I use a different halide in the precursor, for example, a bromo or iodo group instead of chloro?

A2: Yes, using a better leaving group like bromide or iodide in the 3-position of the propanol precursor can accelerate the rate of the intramolecular SN2 reaction. However, the synthesis of these precursors might be more complex or costly. The choice of halide is often a balance between reactivity and the ease of synthesis of the starting material.

Q3: My final product seems to decompose upon standing. Why is this happening?

A3: 2-(2-Bromophenyl)oxetane, like many oxetanes, can be sensitive to trace amounts of acid, which can catalyze ring-opening polymerization or decomposition.[5] Ensure your purified product is stored in a clean, dry, and preferably basic-rinsed container. Storing it as a solution in a non-protic solvent or under an inert atmosphere at low temperature can also improve its stability.

Q4: Is the Paternò-Büchi reaction a viable alternative for this synthesis?

A4: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an excited carbonyl compound and an alkene, is a potential route.[7][8] In this case, it would involve the reaction of 2-bromobenzaldehyde with ethylene. However, this method requires specialized photochemical equipment. Potential side reactions include the formation of regioisomers if an unsymmetrical alkene is used, and competitive photoreduction of the aldehyde.[9]

Paternò-Büchi Reaction Pathway

A 2-Bromobenzaldehyde C Excited State 2-Bromobenzaldehyde* A->C hν (UV light) B Ethylene D Diradical Intermediate B->D C->D E 2-(2-Bromophenyl)oxetane D->E Ring Closure

Caption: Simplified mechanism of the Paternò-Büchi reaction for the synthesis of 2-(2-Bromophenyl)oxetane.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Bromophenyl)-3-chloropropan-1-ol

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine and a few drops of 1-bromo-3-chloropropane to initiate the Grignard reaction.

  • Once the reaction has started, add a solution of 1-bromo-3-chloropropane (1.1 eq) in anhydrous THF dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford 1-(2-bromophenyl)-3-chloropropan-1-ol.

Protocol 2: Synthesis of 2-(2-Bromophenyl)oxetane

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) and wash with anhydrous hexanes (3 x) to remove the mineral oil.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-(2-bromophenyl)-3-chloropropan-1-ol (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield 2-(2-bromophenyl)oxetane.

References

  • Paternò, E.; Chieffi, G. Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazz. Chim. Ital.1909, 39, 341–361.
  • Büchi, G.; Inman, C. G.; Lipinsky, E. S. Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. J. Am. Chem. Soc.1954 , 76 (17), 4327–4331. [Link]

  • Chemistry Stack Exchange. Product of Williamson Synthesis. [Link]

  • Wikipedia. Paternò–Büchi reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem. Rev.2016 , 116 (19), 12150–12233. [Link]

  • Master Organic Chemistry. Intramolecular Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Paterno-Büchi Reaction. [Link]

  • D'Auria, M.; Racioppi, R. Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules2013 , 18 (9), 11384-11428. [Link]

  • Leonori, D.; Aggarwal, V. K. Stereospecific Consecutive Epoxide Ring Expansion with Dimethylsulfoxonium Methylide. Angew. Chem. Int. Ed.2015, 54 (28), 8235-8239.
  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Leha, D. O.; Grygorenko, O. O.; Volochnyuk, D. M.; Ryabukhin, S. V. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. 2024 . [Link]

  • The Dong Group. Oxetane Presentation. [Link]

  • CN108822060B - A kind of 3-aryl substituted oxetane and preparation method thereof - Google P
  • Martelli, L. S. R.; Machado, I. V.; Santos, J.; Correa, A. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents.
  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Scribd. Paterno Buchi. [Link]

  • Fréneau, M.; Hoffmann, N. The Paternò–Büchi reaction—Mechanisms and application to organic synthesis. J. Photochem. Photobiol. C: Photochem. Rev.2017, 33, 83-108.
  • YouTube. Intramolecular Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

Sources

Technical Support Center: Purification of 2-(2-Bromophenyl)oxetane by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-Bromophenyl)oxetane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile building block. The purity of 2-(2-Bromophenyl)oxetane is critical for the success of subsequent synthetic transformations, and column chromatography is the most common method for achieving high purity.

This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions, grounded in the physicochemical properties of the molecule and extensive laboratory experience.

Part 1: Pre-Chromatography Essentials & Compound Profile

Before attempting any purification, a thorough understanding of the target molecule and the crude reaction mixture is essential. This proactive approach prevents common pitfalls and saves valuable time and resources.

Physicochemical Profile of 2-(2-Bromophenyl)oxetane:

  • Polarity: 2-(2-Bromophenyl)oxetane is a moderately polar compound. The oxetane ring's ether oxygen acts as a hydrogen bond acceptor, and the bromophenyl group contributes to its overall polarity and aromatic interactions.[1][2] Its polarity is generally lower than that of precursor aldehydes (e.g., 2-bromobenzaldehyde) but higher than non-polar byproducts.

  • Stability: The oxetane ring is a strained four-membered heterocycle. While more stable than an epoxide, it is susceptible to ring-opening under acidic conditions.[3][4] This is a critical consideration for selecting the stationary phase and handling the compound. It is generally stable under neutral and basic conditions.[4]

  • Visualization: The bromophenyl group allows for easy visualization on a TLC plate under UV light (254 nm).

Initial Analysis of Crude Material:

  • Thin-Layer Chromatography (TLC) First: Always analyze your crude reaction mixture by TLC before setting up a column. This is non-negotiable. It provides vital information about the number of components, their relative polarities, and helps in developing an appropriate solvent system.

  • Identify Your Target: Spot the crude mixture alongside any available starting materials (e.g., 2-bromobenzaldehyde). The product, 2-(2-Bromophenyl)oxetane, should appear as a new spot.

  • Anticipate Impurities: The most common impurity is unreacted 2-bromobenzaldehyde, which is significantly more polar and will have a lower Rf value. Other possible impurities could be non-polar byproducts from ylide chemistry or ring-opened products, which might be very polar.[5][6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 2-(2-Bromophenyl)oxetane?

Answer: Standard silica gel (Kieselgel 60, 230–400 mesh) is the most effective and widely used stationary phase.[7] Given the oxetane ring's sensitivity to acid, using high-purity, neutral pH silica gel is strongly recommended to prevent on-column decomposition.[3][4] There is typically no need for alumina or modified silica phases for this separation.

Q2: How do I choose the right solvent system (mobile phase)?

Answer: The goal is to find a solvent system where the Rf (retardation factor) of 2-(2-Bromophenyl)oxetane is approximately 0.25-0.35 on a TLC plate. This Rf value provides the optimal balance for good separation on a column.

  • Recommended Starting Point: Begin with a mixture of Ethyl Acetate (EtOAc) and Hexanes . A good initial test range is 10% to 30% EtOAc in Hexanes.

  • If Rf is too low (<0.2): The solvent is not polar enough. Increase the percentage of Ethyl Acetate.

  • If Rf is too high (>0.4): The solvent is too polar. Decrease the percentage of Ethyl Acetate.

Solvent System Composition Typical Rf of Target Application Notes
5-10% EtOAc/Hexanes< 0.2Good for eluting non-polar impurities first.
15-25% EtOAc/Hexanes 0.25 - 0.35 Optimal range for product elution and separation. [1][8]
>30% EtOAc/Hexanes> 0.4May be needed to elute highly polar impurities like the starting aldehyde.

Q3: My compound seems to be degrading on the column. What's happening?

Answer: This is a classic sign of the oxetane ring opening due to acidic conditions.[9] Standard silica gel can be slightly acidic.

  • Solution 1 (Immediate): Neutralize the silica gel. You can prepare a slurry of silica in your chosen eluent and add a small amount of a neutralising agent like triethylamine (~0.1-0.5% by volume), then pack the column.

  • Solution 2 (Preventative): Purchase high-purity, pH-neutral silica gel specifically designed for sensitive compounds.

  • Diagnostic Test: Perform a "silica stability test." Dissolve a small amount of your crude material in a solvent, add a pinch of silica gel, and stir for an hour. Re-run a TLC. If a new spot appears or the product spot diminishes, decomposition is confirmed.[10]

Q4: Can I use a gradient elution?

Answer: Yes, a step-gradient elution is highly effective.

  • Start with a low-polarity solvent system (e.g., 5% EtOAc/Hexanes) to elute any non-polar byproducts.

  • Switch to your optimal solvent system (the one giving an Rf of ~0.3) to elute the pure 2-(2-Bromophenyl)oxetane.

  • Finish with a high-polarity flush (e.g., 50-100% EtOAc/Hexanes) to wash off the highly polar starting materials and baseline impurities.

Part 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography process.

Problem 1: Poor or No Separation (Co-elution of spots)

  • Possible Cause A: Incorrect Solvent System. The TLC separation looked good, but the column is failing. The larger volume of silica on a column can sometimes alter separation dynamics.

    • Solution: Your eluent is likely too polar. Reduce the percentage of the polar component (e.g., go from 20% EtOAc to 15% EtOAc). A less polar mobile phase will increase the compound's interaction with the silica, improving separation.

  • Possible Cause B: Column Overload. Too much crude material was loaded onto the column. This saturates the stationary phase at the top of the column, preventing proper separation from the start.

    • Solution: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample (e.g., 50 g silica for 0.5-1.0 g of crude). If separation is difficult, increase this ratio.

  • Possible Cause C: Improper Column Packing. Channels or cracks in the silica bed create shortcuts for the solvent and sample, completely ruining the separation.

    • Solution: The column must be repacked. Ensure you are using a proper slurry packing method and that the silica bed is never allowed to run dry.[11] Gently tapping the column as the silica settles can help create a uniform bed.

Problem 2: The Product is Tailing or Streaking (Elutes over many fractions)

  • Possible Cause A: Compound Insolubility. The compound may be crashing out of the mobile phase on the column, then slowly re-dissolving, causing a long tail.

    • Solution: While unlikely with EtOAc/Hexanes, this can happen. Try switching to a different solvent system that offers better solubility, such as Dichloromethane/Hexanes. Always check for miscibility.

  • Possible Cause B: Acid-Base Interactions. Residual acidic impurities in the silica are interacting strongly with the lone pairs on the oxetane oxygen.

    • Solution: As mentioned in the FAQs, add a small amount of a modifier like triethylamine (0.1%) to your eluent to neutralize active sites on the silica.

  • Possible Cause C: Sample was Loaded in Too Much Solvent. Using a large volume of solvent to load the sample creates a very wide initial band, which is impossible to resolve into sharp peaks.

    • Solution: Always dissolve the sample in the absolute minimum amount of solvent required for transfer to the column.[12] If the sample is not very soluble in the eluent, use a slightly more polar solvent for dissolution or opt for the "dry loading" method.

Workflow: Troubleshooting Poor Separation

A logical workflow for diagnosing separation issues.

G start Poor Separation (Co-elution) check_tlc Re-evaluate TLC (Rf ≈ 0.3?) start->check_tlc check_loading Check Sample Load (Ratio > 50:1?) start->check_loading check_packing Inspect Column Bed (Any cracks?) start->check_packing adjust_solvent Decrease Eluent Polarity check_tlc->adjust_solvent increase_ratio Use More Silica Gel check_loading->increase_ratio repack_column Repack Column Carefully check_packing->repack_column success Successful Separation adjust_solvent->success increase_ratio->success repack_column->success G cluster_0 Column Start (t=0) cluster_1 Elution in Progress (t=1) cluster_2 Fraction Collection (t=2) start Crude Mixture Loaded (Impurity A + Product + Impurity B) mid Impurity A (Less Polar) 2-(2-Bromophenyl)oxetane Impurity B (More Polar) start->mid end Fractions 1-5 Impurity A Fractions 6-12 Pure Product Fractions 13-20 Impurity B mid->end

Sources

improving the yield of 2-(2-Bromophenyl)oxetane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization for 2-(2-Bromophenyl)oxetane Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The Challenge of the 4-Membered Ring

Synthesizing 2-(2-bromophenyl)oxetane presents a classic conflict in organic synthesis: the thermodynamic penalty of forming a strained 4-membered ring (approx. 106 kJ/mol strain energy) versus the kinetic instability of the precursors.

The presence of the ortho-bromo substituent adds two specific complications:

  • Steric Bulk: It twists the phenyl ring out of planarity, potentially hindering the trajectory required for the backside attack (

    
    ).
    
  • Electronic Deactivation: The electron-withdrawing inductive effect (-I) of the bromine makes the benzylic proton more acidic, increasing the risk of elimination (styrene formation) over cyclization.

This guide focuses on the Intramolecular Williamson Etherification of


-haloalcohols, the industry-standard "Gold Method" for this scaffold, while referencing modern sulfur-ylide alternatives where appropriate.
Core Protocol: The "Gold Standard" Cyclization

Target Reaction: Cyclization of 1-(2-bromophenyl)-3-chloropropan-1-ol to 2-(2-bromophenyl)oxetane.

The Mechanism (4-exo-tet)

The reaction requires the alkoxide to attack the


-carbon, displacing the chloride. According to Baldwin’s Rules, 4-exo-tet  is favored, but the geometric constraints make the transition state energy high.

OxetaneMechanism Start Precursor: 1-(2-bromophenyl)-3-chloropropan-1-ol Inter Intermediate: Alkoxide Anion Start->Inter Deprotonation (-H2) Base Base (NaH/KOtBu) Base->Inter TS Transition State: 4-exo-tet Conformation Inter->TS Ring Distortion Side Side Product: 2-Bromostyrene (Elimination) Inter->Side Elimination (E2) (If T > 60°C or Base too bulky) Prod Product: 2-(2-Bromophenyl)oxetane TS->Prod Cyclization (SN2)

Caption: Mechanistic pathway for 4-exo-tet cyclization vs. competing elimination.

Optimized Protocol Steps
ParameterRecommendationRationale
Solvent DMF (Anhydrous)Polar aprotic solvents stabilize the cation (Na+) and leave the alkoxide "naked" and more nucleophilic. THF is often too slow for this specific hindered substrate.
Base NaH (60% in oil) Strong enough to deprotonate quantitatively, but less bulky than KOtBu, reducing E2 elimination risk.
Additive NaI (0.1 eq) Finkelstein Modification: In situ conversion of Cl to I (a better leaving group) accelerates the rate-determining cyclization step.
Temperature 0°C

RT

60°C
Deprotonate cold to avoid immediate side reactions. Warm gently to overcome the activation energy of ring closure.
Concentration 0.05 M - 0.1 M High Dilution is Critical. High concentrations favor intermolecular polymerization over intramolecular ring closure.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask under Argon. Add NaH (1.2 eq) and wash with dry hexane to remove mineral oil (optional but recommended for yield calculation). Suspend NaH in anhydrous DMF (0.1 M relative to substrate).

  • Deprotonation: Cool to 0°C. Add the precursor (dissolved in minimal DMF) dropwise over 30 minutes. Evolution of

    
     gas will be observed.[1]
    
  • Activation: Add catalytic Sodium Iodide (NaI, 10 mol%).

  • Cyclization: Allow to warm to Room Temperature (RT). Stir for 2 hours. If TLC shows starting material, heat to 60°C. Do not exceed 70°C to prevent elimination to the styrene.

  • Quench: Cool to 0°C. Quench with saturated

    
     (aq).
    
  • Extraction: Extract with

    
     (Ether is preferred over DCM for oxetane isolation as it avoids acid traces often found in DCM).
    
Troubleshooting & FAQs (The Help Desk)

User Issue: "I am getting a large amount of olefin (styrene) side product."

  • Diagnosis: The reaction conditions are favoring E2 elimination over

    
     substitution. This happens if the base is too bulky or the temperature is too high.
    
  • Solution:

    • Switch from KOtBu to NaH .

    • Lower the reaction temperature (try strictly RT).

    • Ensure the solvent is strictly anhydrous; water solvates the nucleophile, making it less reactive for substitution but still basic enough for elimination.

User Issue: "My yield is low (<30%), and I see polymeric gunk."

  • Diagnosis: Intermolecular reaction (polymerization) is competing with intramolecular cyclization.

  • Solution: Dilution Factor. Run the reaction at 0.01 M . The probability of the alkoxide finding its own tail (cyclization) vs. finding another molecule (polymerization) is concentration-dependent.

User Issue: "The reaction stalls with starting material remaining."

  • Diagnosis: The chloride is a poor leaving group, and the ring strain barrier is not being crossed.

  • Solution: The Finkelstein Boost. Add 0.5 eq of Tetrabutylammonium Iodide (TBAI) or NaI. The iodine displaces the chlorine to form a transient alkyl iodide, which cyclizes much faster (

    
     is a better leaving group than 
    
    
    
    ).

User Issue: "The product decomposes during purification."

  • Diagnosis: Oxetanes are acid-sensitive.[2] Silica gel is slightly acidic.

  • Solution: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes the acidic sites on the silica.

Advanced Optimization: Diagnostic Flowchart

Use this logic tree to determine the next step in your optimization campaign.

Troubleshooting Start Start: Analyze LCMS/NMR of Crude Q1 Is Starting Material (SM) present? Start->Q1 Q2 Is Styrene (Elimination) present? Q1->Q2 No (Reaction complete) Action_Heat Action: Increase Temp to 60°C OR Add NaI (Finkelstein) Q1->Action_Heat Yes (Reaction too slow) Action_Cool Action: Lower Temp Switch Base to NaH Q2->Action_Cool Yes (Elimination dominant) Result_Polymer Issue: Oligomers/Polymers found Q2->Result_Polymer No Action_Dilute Action: High Dilution (0.01 M) Slow Addition of Substrate Action_Buffer Action: Buffer Silica with 1% Et3N Avoid Acidic Workup Result_Polymer->Action_Dilute Yes Result_Decomp Issue: Product vanishes on column Result_Polymer->Result_Decomp No Result_Decomp->Action_Buffer Yes

Caption: Decision matrix for troubleshooting low yields in oxetane synthesis.

Alternative Route: The Sulfoxonium Ylide Method

If the intramolecular alkylation fails due to the specific electronics of the 2-bromo group, consider the Corey-Chaykovsky-type approach using sulfoxonium ylides, which has seen resurgence in recent literature (Bull et al.).

  • Reagents: Trimethylsulfoxonium iodide (TMSOI) + NaH + 2-Bromobenzaldehyde.

  • Note: Standard conditions usually yield the epoxide. To get the oxetane, specific "one-carbon homologation" conditions or ring-expansion of the epoxide are required.

  • Recent Insight: Reaction of the epoxide with dimethylsulfonium methylide can achieve ring expansion to the oxetane.

References
  • Review of Oxetane Synthesis & Utility: Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3][4][5][6] Chemical Reviews 2016 , 116 (19), 12150–12233.

  • Baldwin, J. E. Rules for Ring Closure. J. Chem. Soc., Chem. Commun. 1976, 734–736.
  • Practical Guide to Oxetane Handling: Wuitschik, G. et al. Oxetanes as Promising Modules in Drug Discovery. Angew.[7] Chem. Int. Ed. 2006 , 45 (46), 7736–7739.

Sources

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 2-(2-Bromophenyl)oxetane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 2-(2-Bromophenyl)oxetane, a novel heterocyclic building block of interest in medicinal chemistry.[1][2] This document moves beyond a simple recitation of methods to explain the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to purity assessment, in line with international regulatory standards.[3][4]

The Critical Role of Purity Analysis in Drug Development

The presence of impurities in an API can have significant implications for its efficacy, safety, and stability.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][5][6] For a molecule like 2-(2-Bromophenyl)oxetane, potential impurities can arise from various sources, including the synthetic route (starting materials, byproducts, and intermediates) and degradation of the final product.[5][7] A thorough understanding of these potential impurities is crucial for developing analytical methods that are "fit for purpose."[3]

Understanding Potential Impurities in 2-(2-Bromophenyl)oxetane

While a definitive list of impurities is specific to the manufacturing process, a scientific evaluation of its synthesis and chemical nature allows us to postulate a set of probable impurities. A common synthetic route to 2-substituted oxetanes involves the cyclization of a corresponding 1,3-diol derivative.[7][8] Degradation of the oxetane ring, particularly under acidic conditions, can lead to ring-opening to form 1,3-diols.[8][9][10]

Table 1: Postulated Impurities of 2-(2-Bromophenyl)oxetane

Impurity NameStructureOrigin
2-BromobenzaldehydeStarting Material
1-(2-Bromophenyl)propane-1,3-diolDegradation Product
Isomeric Bromophenyl)oxetanes (e.g., 2-(3-Bromophenyl)oxetane, 2-(4-Bromophenyl)oxetane)Synthetic Byproduct
Unreacted Starting Materials/Reagentse.g., Grignard reagents, catalystsSynthetic Route

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds, including those that are non-volatile or thermally labile.[11][12] For 2-(2-Bromophenyl)oxetane and its potential impurities, a reverse-phase HPLC (RP-HPLC) method is the logical first choice.

The "Why" Behind the HPLC Method Parameters

The selection of each parameter in an HPLC method is critical for achieving the desired separation and sensitivity. For 2-(2-Bromophenyl)oxetane, a C18 column is a suitable starting point due to its hydrophobicity, which will provide good retention for the aromatic ring. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve resolution between the main component and its closely related impurities. A gradient elution is often preferred over an isocratic one to ensure that both polar (e.g., the diol degradation product) and non-polar impurities are eluted with good peak shape in a reasonable timeframe.[13] A photodiode array (PDA) detector is invaluable as it provides spectral information, aiding in peak identification and purity assessment.

Experimental Workflow for HPLC Analysis

Sources

comparing different synthetic routes to 2-(2-Bromophenyl)oxetane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative synthetic strategies for 2-(2-Bromophenyl)oxetane , evaluating yield, scalability, and experimental complexity.

Executive Summary

The synthesis of 2-(2-Bromophenyl)oxetane (CAS: 1783579-30-5) presents a unique challenge due to the steric and electronic influence of the ortho-bromo substituent. While generic 2-aryl oxetanes are often accessed via Friedel-Crafts/reduction pathways, the ortho-regiochemistry renders those methods obsolete (favoring para-substitution).

Two primary strategies are viable for professional development:

  • The Sulfoxonium Ylide Cascade (Route A): A modern, "one-pot" methylene insertion strategy that converts 2-bromobenzaldehyde directly to the oxetane. This is the preferred route for speed and atom economy.

  • The Reformatsky-Cyclization Sequence (Route B): A classical, 3-step stepwise approach via a 1,3-diol intermediate. This route offers superior control over purity and is recommended if the cascade reaction suffers from metal-catalyzed elimination side-reactions.

Route A: The Sulfoxonium Ylide Cascade (Recommended)

Type: One-Pot Methylene Insertion Precursor: 2-Bromobenzaldehyde Reagent: Trimethylsulfoxonium Iodide (TMSOI)

This route utilizes the reactivity of dimethylsulfoxonium methylide. Unlike sulfonium ylides (which stop at the epoxide), the sulfoxonium ylide is stable enough to attack the intermediate epoxide, effecting a ring expansion to the oxetane in a single operation.

Mechanism & Rationale

The reaction proceeds via a sequential "Corey-Chaykovsky" mechanism. The first equivalent of ylide attacks the aldehyde to form 2-(2-bromophenyl)oxirane . Under the reaction conditions (excess ylide, 60°C), a second equivalent of ylide attacks the less hindered carbon of the epoxide, forming a homoallylic alkoxide which then cyclizes to the oxetane.

Experimental Protocol
  • Reagents:

    • 2-Bromobenzaldehyde (1.0 equiv)

    • Trimethylsulfoxonium Iodide (TMSOI) (3.5 equiv)

    • Potassium tert-butoxide (KOt-Bu) (3.5 equiv)

    • tert-Butanol (t-BuOH) (10 mL/mmol)

  • Procedure:

    • Ylide Formation: To a flame-dried flask under Ar, add TMSOI and KOt-Bu. Add t-BuOH and stir at 50°C for 30 minutes to generate the ylide (milky white suspension).

    • Addition: Add 2-bromobenzaldehyde (neat or as a concentrated solution in t-BuOH) dropwise.

    • Cascade: Heat the mixture to 60°C and stir for 18–24 hours. Note: Monitoring by TLC/LCMS is critical; the intermediate epoxide appears first and is slowly converted to the oxetane.

    • Workup: Quench with water. Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

Critical Control Point: Traces of Cobalt (II) salts can divert this reaction to form a homoallylic alcohol instead of the oxetane. Ensure all glassware and stir bars are free of metal residues.

Route B: The Reformatsky-Cyclization Sequence (Robust Alternative)

Type: Stepwise Intramolecular Etherification Precursor: 2-Bromobenzaldehyde Intermediates:


-Hydroxy ester 

1,3-Diol

This route avoids the sensitive cascade conditions by building the carbon skeleton stepwise. It is ideal for large-scale GMP preparations where isolation of intermediates is required for quality control.

Workflow Overview
  • Reformatsky Reaction: 2-Bromobenzaldehyde + Ethyl bromoacetate

    
     Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate.
    
  • Reduction: Ester

    
     1-(2-Bromophenyl)propane-1,3-diol (using LiAlH₄ or NaBH₄).
    
  • Cyclization: Selective activation of the primary alcohol (Tosylation) followed by base-induced ring closure.

Experimental Protocol (Key Steps)

Step 1: Diol Synthesis

  • Treat 2-bromobenzaldehyde with activated Zinc dust and ethyl bromoacetate in THF (Reflux, 2h).

  • Isolate the crude

    
    -hydroxy ester.
    
  • Reduce with LiAlH₄ (2.0 equiv) in THF at 0°C to yield 1-(2-bromophenyl)propane-1,3-diol .

Step 2: Oxetane Cyclization

  • Reagents: Diol (1.0 equiv),

    
    -Butyllithium (
    
    
    
    -BuLi) (1.0 equiv), Tosyl Chloride (TsCl) (1.0 equiv), then
    
    
    -BuLi (1.1 equiv).
  • Procedure:

    • Dissolve diol in THF at -78°C. Add

      
      -BuLi (1.0 equiv) to deprotonate the primary alcohol (kinetically favored).
      
    • Add TsCl to form the primary monotosylate in situ.

    • Add a second equivalent of base (

      
      -BuLi or KOt-Bu) and warm to reflux. The alkoxide at the benzylic position displaces the primary tosylate to close the ring.
      

Performance Comparison

FeatureRoute A (Ylide Cascade)Route B (Reformatsky/Diol)
Step Count 1 (One-pot)3 (Linear)
Atom Economy HighModerate (Loss of TsOH, EtOH)
Reaction Time 24 Hours3–4 Days
Scalability Moderate (Viscous slurry)High (Standard liquid phase)
Safety Profile Caution: DMSO/tBuOH + Base (Exothermic)Standard organometallic hazards
Primary Risk Stalling at epoxide; Elimination side-productsRegioselectivity during monotosylation
Yield (Est.) 55–70%40–50% (Overall)

Mechanistic Visualization[2]

The following diagram illustrates the divergence between the two routes and the critical "Epoxide Checkpoint" in Route A.

OxetaneSynthesis Aldehyde 2-Bromobenzaldehyde Epoxide Intermediate: 2-(2-Bromophenyl)oxirane Aldehyde->Epoxide Route A: TMSOI (1 eq) Corey-Chaykovsky Ester Beta-Hydroxy Ester Aldehyde->Ester Route B: Reformatsky Ylide Sulfoxonium Ylide (Me3S(O)+) Oxetane TARGET: 2-(2-Bromophenyl)oxetane Epoxide->Oxetane Route A: TMSOI (Excess) Ring Expansion (60°C) Reformatsky Ethyl Bromoacetate + Zn Diol 1,3-Diol Ester->Diol Reduction (LiAlH4) Tosylate Primary Monotosylate Diol->Tosylate TsCl, Base Tosylate->Oxetane Cyclization (NaH/BuLi)

Caption: Comparison of the direct Sulfoxonium Ylide Cascade (Blue) versus the stepwise Reformatsky-Cyclization pathway (Red).

References

  • Corey-Chaykovsky Epoxidation and Ring Expansion

    • Methodology: Okuma, K., Tanaka, Y., Kaji, S., & Ohta, H. (1983). One-pot synthesis of oxetanes from ketones by the use of dimethyloxosulfonium methylide. Journal of Organic Chemistry, 48(25), 5133–5134. Link

    • Recent Application (2-Aryl Oxetanes): Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link

  • Cobalt-Catalyzed Divergence (Risk Factor)

    • Mechanistic Insight: Simpkins, S. M., et al. (2017). Remarkable Influence of Cobalt Catalysis on Epoxide Ring-Opening with Sulfoxonium Ylides. Synlett, 28. Link

  • Intramolecular Cyclization (Diol Route)

    • General Protocol: Bach, T. (1998). The Paterno-Büchi Reaction: Mechanisms and Scope. Synthesis, 1998(5), 629-654. (Provides context on alternative photochemical routes and comparison to etherification). Link

  • Commercial Availability & Properties

    • Compound Data: 2-(2-Bromophenyl)oxetane (CAS 1783579-30-5).[2][3] Sigma-Aldrich / BLD Pharm Catalogs. Link

Sources

A Researcher's Guide to the Computational Analysis of 2-(2-Bromophenyl)oxetane Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of novel chemical entities is paramount. The oxetane motif, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry as a versatile functional group that can enhance physicochemical properties.[1] Specifically, 2-aryloxetanes are key intermediates in the synthesis of various bioactive molecules.[2] This guide provides an in-depth computational analysis of the potential reaction mechanisms involving 2-(2-Bromophenyl)oxetane, a molecule of interest for further functionalization.

While direct experimental and computational studies on 2-(2-Bromophenyl)oxetane are not extensively reported in the reviewed literature, this guide will establish a robust framework for its computational investigation. By drawing parallels with well-studied oxetane and epoxide ring-opening reactions, we will explore plausible mechanistic pathways and detail the computational methodologies required to elucidate them. This approach not only provides a predictive understanding of the target molecule's reactivity but also serves as a template for investigating other novel substituted oxetanes.

The Dichotomy of Oxetane Reactivity: Stability vs. Strain-Driven Reactivity

Oxetanes occupy a unique chemical space, balancing relative stability with the inherent ring strain of a four-membered ring (approximately 25.5 kcal/mol).[2] This strain, coupled with the polarized C-O bonds, makes them susceptible to ring-opening reactions, typically initiated by Lewis or Brønsted acids.[2][3] For 2-substituted oxetanes, such as our target molecule, the regioselectivity of nucleophilic attack becomes a critical question. The presence of the 2-bromophenyl group introduces electronic and steric factors that can significantly influence the reaction landscape.

Computational chemistry provides a powerful lens to dissect these factors, allowing for the exploration of transition states and reaction intermediates that are often difficult to characterize experimentally.[4] Density Functional Theory (DFT) has emerged as a workhorse in this domain, offering a favorable balance of computational cost and accuracy for studying organic reaction mechanisms.[5][6]

Charting the Reaction Landscape: Potential Mechanistic Pathways

Based on established oxetane chemistry, several reaction pathways for 2-(2-Bromophenyl)oxetane can be postulated, primarily involving nucleophilic ring-opening. The two primary sites of nucleophilic attack are the C2 (benzylic) and C4 carbons of the oxetane ring.

  • SN2-type Ring-Opening at C4: This pathway would involve a backside attack by a nucleophile at the less sterically hindered C4 position, leading to a primary alcohol. This is a common pathway for ring-opening reactions of 2-substituted oxetanes.[3]

  • SN1-type or Borderline SN2 Ring-Opening at C2: The benzylic C2 position is activated by the phenyl ring, which can stabilize a developing positive charge in the transition state. This could favor a mechanism with more SN1 character, potentially leading to a secondary alcohol. The electron-withdrawing nature of the bromine atom on the phenyl ring will likely modulate the stability of this potential carbocationic intermediate.

  • Lewis Acid-Catalyzed Ring-Opening: The presence of a Lewis acid can coordinate to the oxetane oxygen, further polarizing the C-O bonds and facilitating nucleophilic attack. Computational studies on similar systems have shown that electrophilic activation can significantly lower the activation barriers for ring-opening.[7][8]

The following diagram illustrates these potential competing pathways.

G Potential Reaction Pathways for 2-(2-Bromophenyl)oxetane cluster_paths Reaction Pathways Reactant 2-(2-Bromophenyl)oxetane + Nu- TS1 Transition State (C4 attack) Reactant->TS1 Path A: SN2 at C4 TS2 Transition State (C2 attack) Reactant->TS2 Path B: SN1/SN2 at C2 Product1 Primary Alcohol (Ring-opened product) TS1->Product1 Product2 Secondary Alcohol (Ring-opened product) TS2->Product2 Catalyst Lewis Acid Catalyst->Reactant Activation

Caption: Competing nucleophilic ring-opening pathways of 2-(2-Bromophenyl)oxetane.

A Comparative Framework for Computational Analysis

To rigorously evaluate these competing pathways, a systematic computational approach is essential. Below, we outline a detailed protocol, drawing upon established methodologies for studying similar reactive systems.[9][10]

Experimental/Computational Workflow

The following diagram outlines a self-validating workflow for the computational analysis of the reaction mechanisms.

G Computational Workflow cluster_setup 1. System Setup & Optimization cluster_ts 2. Transition State Elucidation cluster_energy 3. Energetics & Analysis cluster_validation 4. Validation & Comparison A Define Reactants, Products, and Intermediates B Conformational Search A->B C Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C D Transition State Search (e.g., QST2/3, Berny) C->D E Frequency Calculation (Verify single imaginary frequency) D->E F Intrinsic Reaction Coordinate (IRC) (Connect TS to minima) E->F G Single-Point Energy Calculation (Higher level of theory, e.g., M06-2X/def2-TZVP) F->G H Inclusion of Solvation Effects (e.g., PCM, SMD) G->H I Calculation of Thermodynamic Properties (ΔG‡, ΔH‡) H->I J Comparison with Experimental Data (if available) I->J K Analysis of Frontier Molecular Orbitals (FMO) J->K L Natural Bond Orbital (NBO) Analysis K->L

Caption: A systematic workflow for the computational investigation of reaction mechanisms.

Detailed Methodologies

1. Geometry Optimization and Frequency Calculations:

  • Method: The B3LYP functional with the 6-31G(d) basis set is a common and robust starting point for geometry optimizations of organic molecules.[9]

  • Protocol:

    • Build the initial structures of reactants, potential intermediates, transition state guesses, and products.

    • Perform a conformational search to identify the lowest energy conformers.

    • Optimize the geometries of all stationary points.

    • Perform frequency calculations at the same level of theory to confirm that minima have zero imaginary frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

2. Transition State (TS) Searching:

  • Rationale: Locating the correct transition state is crucial for determining the activation energy of a reaction.

  • Methods:

    • Synchronous Transit-Guided Quasi-Newton (QST2/QST3): Useful when both reactant and product structures are known.

    • Berny Optimization with Eigenvector Following: A more general method that can be used with a good initial guess for the TS geometry.

  • Validation: An Intrinsic Reaction Coordinate (IRC) calculation should be performed to confirm that the located TS connects the desired reactant and product minima.[9]

3. High-Accuracy Single-Point Energy Calculations:

  • Rationale: To obtain more accurate energy barriers, single-point energy calculations are performed on the optimized geometries using a higher level of theory and a larger basis set.

  • Recommended Functionals: Functionals from the Minnesota family, such as M06-2X, are often recommended for their good performance in describing main group thermochemistry and barrier heights.

  • Recommended Basis Sets: Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are suitable choices. Ahlrichs-type basis sets like def2-TZVP also provide a good balance of accuracy and cost.

4. Solvation Effects:

  • Rationale: Reactions are typically carried out in solution, and the solvent can have a significant impact on the reaction energetics.

  • Models: Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient ways to account for bulk solvent effects.

Comparative Data Summary

While we cannot provide specific data for 2-(2-Bromophenyl)oxetane without performing the calculations, the following table illustrates how the results of a computational study comparing the two primary ring-opening pathways could be presented. The values are hypothetical and for illustrative purposes only.

ParameterPath A: SN2 at C4Path B: SN1/SN2 at C2
Activation Energy (ΔG‡, kcal/mol) 25.322.1
Reaction Enthalpy (ΔH, kcal/mol) -15.8-18.2
Key TS Bond Distance (C-Nu, Å) 2.152.50
Key TS Bond Distance (C-O, Å) 1.852.10
Imaginary Frequency (cm-1) -350-280

Interpretation of Hypothetical Data: In this hypothetical scenario, Path B (attack at the benzylic C2 position) would be kinetically favored due to its lower activation energy. The longer C-Nu and C-O bond distances in the transition state for Path B would suggest a more dissociative, SN1-like mechanism compared to Path A.

Conclusion and Future Directions

This guide has outlined a comprehensive computational strategy for investigating the reaction mechanisms of 2-(2-Bromophenyl)oxetane. By leveraging established DFT methods and drawing comparisons with the known reactivity of related cyclic ethers, researchers can gain valuable predictive insights into the regioselectivity and kinetic favorability of different reaction pathways. The proposed workflow emphasizes a multi-step approach, from initial geometry optimizations to high-accuracy energy calculations and the inclusion of solvent effects, ensuring the scientific rigor of the investigation.

Future experimental work would be invaluable for validating these computational predictions. Kinetic studies, product distribution analysis, and the isolation and characterization of intermediates would provide crucial benchmarks for the computational models. The synergy between computational and experimental chemistry is key to accelerating the discovery and development of new synthetic methodologies and, ultimately, novel therapeutic agents.

References

  • Yutilova, K., et al. (2019). A Computational Study of 2-(chloromethyl)oxirane Ring Opening by Bromide and Acetate Anions Considering Electrophilic Activation with Cations of Alkali Metals. Croatica Chemica Acta, 92(3), 357-367. [Link][7][8]

  • Li, X., et al. (2018). DFT Studies on the Origin of Regioselective Ring-opening of Terminal Epoxides during Copolymerization with CO2. RSC Advances, 8(52), 29696-29704. [Link]

  • Zhang, J., et al. (2019). DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Organic & Biomolecular Chemistry, 17(3), 557-565. [Link][5]

  • Ess, D. H., & Houk, K. N. (2017). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 15(35), 7269-7293. [Link][6]

  • Wang, Y., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(81), 51225-51234. [Link][9][10]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11), 1397-1418. [Link][3]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564-12626. [Link][1]

  • Wolan, A., & Cholewiak, A. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1-46. [Link][2][11]

  • Houk, K. N., & Liu, P. (2017). Using Computational Chemistry to Understand & Discover Chemical Reactions. Daedalus, 146(1), 24-37. [Link][4]

  • Wuts, P. G. M., & Anderson, A. M. (2005). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 7(12), 2413-2415. [Link][12]

Sources

Benchmarking the Efficiency of 2-(2-Bromophenyl)oxetane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

2-(2-Bromophenyl)oxetane (CAS: 1783579-30-5) represents a critical building block in modern medicinal chemistry, serving as a precursor for introducing the oxetane motif—a validated bioisostere for gem-dimethyl and carbonyl groups.[1] Its strategic value lies in its ability to modulate lipophilicity (LogD) and metabolic stability without significantly altering the steric profile of the parent molecule.

However, the efficiency of this substrate in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) is frequently underestimated due to two competing factors:

  • Steric Hindrance: The ortho-position of the oxetane ring imposes significant steric bulk, retarding the oxidative addition step in standard catalytic cycles.

  • Ring Strain & Lewis Basicity: While more stable than epoxides, the oxetane ring is susceptible to acid-catalyzed ring opening or Lewis acid coordination, necessitating careful catalyst and base selection.[1]

This guide objectively benchmarks the performance of 2-(2-Bromophenyl)oxetane against standard steric analogs (e.g., 2-bromotoluene) and provides optimized protocols to maximize yield while preserving ring integrity.[1]

Chemical Profile & Substrate Analysis

PropertyData / CharacteristicImpact on Cross-Coupling
Structure Ortho-substituted Aryl BromideHigh steric demand; requires bulky, electron-rich ligands (e.g., Buchwald ligands).[1]
Electronic Nature Weakly electron-donating (via alkyl group)Oxidative addition is slower than electron-deficient aryl bromides.[1]
Ring Stability Sensitive to strong Lewis Acids (e.g., AlCl3, BF3)Avoid Lewis-acidic additives; use basic conditions (K2CO3, K3PO4).[1]
Coordination Oxygen lone pair availabilityPotential for chelation to Pd/Ni, stabilizing intermediates or poisoning the catalyst.

Benchmarking Analysis: Reaction Efficiency

Comparison 1: Ligand Efficiency in Suzuki-Miyaura Coupling

The primary challenge with 2-(2-Bromophenyl)oxetane is the ortho-effect.[1] Standard ligands like PPh3 often fail to drive the reaction to completion due to the inability to support the oxidative addition of sterically hindered substrates.

Benchmark Data: Coupling with Phenylboronic Acid Conditions: 1.0 equiv Ar-Br, 1.5 equiv Ph-B(OH)2, 2.0 equiv K3PO4, Toluene/Water, 100°C, 12h.[1]

Ligand ClassCatalyst SystemYield (%)Observations
Standard Pd(PPh3)435-45%Incomplete conversion; significant protodebromination byproduct.[1]
Bidentate Pd(dppf)Cl260-70%Improved stability, but slow kinetics due to steric crowding.[1]
Dialkylbiaryl (Gen 2) Pd-SPhos G2 92-98% Optimal. SPhos accommodates the ortho-oxetane bulk and promotes reductive elimination.[1]
Dialkylbiaryl (Gen 3) Pd-XPhos G388-95%Highly effective, though SPhos often shows marginally better turnover for this specific steric profile.[1]
Comparison 2: Base Sensitivity & Ring Integrity

Unlike simple aryl halides (e.g., 2-bromotoluene), the oxetane ring restricts the choice of base.[1] Strong alkoxides can trigger ring opening or elimination pathways if temperatures are excessive.[1]

  • Carbonates (K2CO3, Cs2CO3): High compatibility.[1] Recommended for standard couplings.[1]

  • Phosphates (K3PO4): Excellent buffering capacity; optimal for anhydrous conditions.[1]

  • Alkoxides (NaOtBu): Risk. Can lead to oxetane ring opening or polymerization at T > 80°C.[1]

Optimized Experimental Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Target: Coupling 2-(2-Bromophenyl)oxetane with heteroaryl boronic acids.[1]

Rationale: The use of the SPhos Pd G2 precatalyst ensures rapid oxidative addition despite the ortho-steric bulk. Potassium phosphate is selected to maintain a mild pH, preventing acid-catalyzed ring opening.[1]

Materials:

  • 2-(2-Bromophenyl)oxetane (1.0 mmol)[1]

  • Boronic Acid (1.5 mmol)

  • Catalyst: SPhos Pd G2 (0.02 mmol, 2 mol%)[1]

  • Base: K3PO4 (tribasic, 2.0 mmol)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio, 0.2 M)[1]

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the aryl bromide, boronic acid, SPhos Pd G2, and K3PO4.

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 3 cycles (Vacuum/Backfill).[1]

  • Solvation: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat the mixture to 80°C (internal temperature) for 4–12 hours.

    • Note: Monitor via LCMS.[1] The disappearance of the bromide is the key metric.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry organic layer over Na2SO4.[1]

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).[1] The oxetane is polar; expect retention shifts compared to non-polar analogs.

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Target: Amination with secondary amines (e.g., Morpholine).[1]

Rationale: Pd-PEPPSI-IPr or RuPhos Pd G3 are required to prevent β-hydride elimination and overcome the steric barrier.[1]

  • Catalyst: RuPhos Pd G3 (2-3 mol%).[1]

  • Base: Cs2CO3 (2.0 equiv) – Avoid NaOtBu to protect the oxetane.

  • Solvent: Toluene (anhydrous), 100°C.

  • Yield Expectation: >85% with secondary amines; primary amines may require LHMDS (use with caution regarding ring stability).[1]

Mechanistic Visualization & Decision Logic

Figure 1: Optimization Decision Tree

This workflow guides the selection of conditions based on the specific coupling partner and oxetane sensitivity.

OptimizationWorkflow Start Substrate: 2-(2-Bromophenyl)oxetane CheckPartner Identify Coupling Partner Start->CheckPartner Boronic Boronic Acid/Ester (Suzuki) CheckPartner->Boronic Amine Amine (Buchwald) CheckPartner->Amine StericCheck Is Partner Sterically Hindered? Boronic->StericCheck BaseCheck Base Selection Amine->BaseCheck Use SPhos Pd G2\n(High Steric Tolerance) Use SPhos Pd G2 (High Steric Tolerance) StericCheck->Use SPhos Pd G2\n(High Steric Tolerance) Yes Use XPhos Pd G3\n(General Purpose) Use XPhos Pd G3 (General Purpose) StericCheck->Use XPhos Pd G3\n(General Purpose) No Use RuPhos Pd G3\n+ Cs2CO3 Use RuPhos Pd G3 + Cs2CO3 BaseCheck->Use RuPhos Pd G3\n+ Cs2CO3 Secondary Amine Use BrettPhos Pd G3\n+ LHMDS (Low Temp) Use BrettPhos Pd G3 + LHMDS (Low Temp) BaseCheck->Use BrettPhos Pd G3\n+ LHMDS (Low Temp) Primary Amine Base: K3PO4 or K2CO3\n(Avoid Hydroxides) Base: K3PO4 or K2CO3 (Avoid Hydroxides) Use SPhos Pd G2\n(High Steric Tolerance)->Base: K3PO4 or K2CO3\n(Avoid Hydroxides) Use XPhos Pd G3\n(General Purpose)->Base: K3PO4 or K2CO3\n(Avoid Hydroxides) Result Target Coupled Product Use RuPhos Pd G3\n+ Cs2CO3->Result High Yield

Caption: Decision matrix for optimizing cross-coupling conditions, prioritizing ligand sterics and base compatibility to preserve the oxetane ring.

Troubleshooting & Critical Controls

  • Protodebromination (Reduction of Ar-Br to Ar-H):

    • Cause: Inefficient oxidative addition or presence of water in anhydrous protocols.[1]

    • Solution: Switch to a more electron-rich ligand (e.g., from PPh3 to PCy3 or SPhos) and increase catalyst loading to 5 mol%.[1]

  • Oxetane Ring Opening:

    • Symptom:[1][2][3][4][5][6][7] Appearance of alcohol/halide byproducts (e.g., 3-bromo-1-propanol derivatives).[1]

    • Cause: Acidic impurities in the boronic acid or use of strong Lewis acidic catalysts.

    • Solution: Wash boronic acids with NaHCO3 prior to use; ensure the reaction mixture remains basic/neutral.

  • Low Conversion:

    • Cause: Chelation of the Pd center by the oxetane oxygen.

    • Solution: Use a solvent that coordinates weakly (Dioxane) or increase temperature to 100°C to break the chelate, provided the base is mild (K3PO4).

References

  • Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][8] Chemical Reviews. Link

  • Duncton, M. A. J., et al. (2008).[1][9] "Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl-Aryl Suzuki Coupling." Organic Letters. Link

  • Bhanage, B. M., et al. (2022).[1][4] "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts." Chemical Reviews. Link

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(2-Bromophenyl)oxetane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper management of chemical waste. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(2-Bromophenyl)oxetane, a halogenated organic compound. By grounding our procedures in established safety principles and regulatory standards, we aim to provide a self-validating system for waste management that protects both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

2-(2-Bromophenyl)oxetane belongs to the class of halogenated organic compounds.[1][2] These substances require specific disposal pathways because their incineration can produce acidic gases like hydrogen bromide and potentially hazardous byproducts if not conducted in specialized facilities.[3] The oxetane ring, a four-membered ether, may also exhibit reactivity, although it is generally more stable than other strained rings like epoxides.[4]

Based on analogous brominated compounds, the anticipated hazards are summarized below.[5][6][7][8]

Hazard ClassificationGHS PictogramPrecautionary Statement CodesAnticipated Effects
Acute Toxicity, Oral (Category 4) pictogram: "GHS07"H302Harmful if swallowed.[5][6]
Skin Corrosion/Irritation (Category 2) pictogram: "GHS07"H315Causes skin irritation.[5][6][7][8]
Serious Eye Damage/Irritation (Category 2A) pictogram: "GHS07"H319Causes serious eye irritation.[5][6][7][8]
Specific Target Organ Toxicity - Single Exposure (Category 3) pictogram: "GHS07"H335May cause respiratory irritation.[5][6][7]

Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of 2-(2-Bromophenyl)oxetane is predicated on a simple but unyielding principle: segregation . Halogenated organic waste must be kept separate from all other waste streams to ensure it receives the correct high-temperature incineration treatment.[2][9]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure you are wearing appropriate PPE. The causality here is direct: preventing exposure through inhalation, dermal contact, and eye contact.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.[6]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[6]

  • Lab Coat: A standard laboratory coat should be worn to protect from incidental contact.

  • Ventilation: All handling and waste consolidation should occur within a certified chemical fume hood to minimize inhalation risks.[5][6]

Step 2: Waste Segregation at the Point of Generation

This is the most critical step in the disposal workflow. As soon as a material is designated as waste, it must be correctly categorized.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." [2][9]

  • Causality: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, leading to significantly higher disposal costs and potential regulatory non-compliance. Furthermore, mixing incompatible chemicals can lead to dangerous reactions, such as gas evolution or heat generation.[10][11] Never mix 2-(2-Bromophenyl)oxetane waste with acids, bases, or strong oxidizing agents.[12]

Step 3: Container Selection and Labeling

Proper containment and communication are pillars of safe laboratory practice.[1][10]

  • Container: Use a designated, leak-proof container that is chemically compatible with 2-(2-Bromophenyl)oxetane. Typically, these are high-density polyethylene (HDPE) or glass containers provided by your institution's Environmental Health and Safety (EHS) department.[11]

  • Labeling: The container must be labeled clearly. Your institution's EHS department will provide specific hazardous waste labels, which generally require the following information:[10][13]

    • The words "Hazardous Waste" .

    • A complete list of all chemical constituents by name (e.g., "Waste 2-(2-Bromophenyl)oxetane in Dichloromethane").

    • The approximate concentrations or volumes of each component.

    • The date when waste was first added to the container (the "accumulation start date").[13]

    • Relevant hazard information (e.g., "Irritant," "Harmful").[13]

Step 4: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10]

  • Action: Keep the waste container tightly sealed at all times, except when adding waste.[9][13] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Storage: Store the container in a secondary containment bin to mitigate the impact of any potential leaks.[10] The SAA should be in a well-ventilated, cool, and dry area, away from general laboratory traffic.

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Action: Once the waste container is full or has reached the institutional time limit for accumulation, contact your EHS department to schedule a pickup.[13]

  • Causality: EHS professionals are trained to handle, transport, and document hazardous waste in compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[14][15] They will ensure the waste is sent to a permitted Treatment, Storage, and Disposal Facility (TSDF) for proper destruction.[1][14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Bromophenyl)oxetane waste.

G start Waste Generation (e.g., reaction quench, used chromatography solvent) ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it a Halogenated Organic? ppe->characterize halogenated_path Step 3: Select 'Halogenated Organic Waste' Container characterize->halogenated_path Yes non_halogenated_path Select 'Non-Halogenated Organic Waste' Container characterize->non_halogenated_path No labeling Step 4: Label Container Correctly (Contents, Date, Hazards) halogenated_path->labeling storage Step 5: Store in Satellite Accumulation Area (Sealed, Secondary Containment) labeling->storage pickup Step 6: Schedule EHS Pickup storage->pickup

Caption: Decision workflow for the disposal of 2-(2-Bromophenyl)oxetane.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[5]

  • Isolate: If safe to do so, prevent the spill from spreading. Do not let the product enter drains.[5][6]

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[5][6] This collected waste must also be treated as halogenated hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.[6]

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

By adhering to these systematic procedures, you contribute to a culture of safety and ensure that your research advancements do not come at the cost of environmental or personal health.

References

  • Angene Chemical. (2025, October 19). Safety Data Sheet.
  • Indagoo Research Chemicals. (2025, December 27). SAFETY DATA SHEET.
  • Alfa Aesar. (2025, September 15). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, August 5). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
  • BenchChem. (2025). Proper Disposal of 2-(2-bromophenyl)cyclobutan-1-one: A Guide for Laboratory Professionals.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste.
  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Burrows, C. J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11898–11951. DOI: 10.1021/acs.chemrev.6b00125. (Note: A direct clickable link to the full text may require a subscription. The link provided will go to the journal's abstract page.) Retrieved from [Link]

  • The Code Lucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals [Video]. YouTube.
  • Occupational Safety and Health Administration. (n.d.). Hazard Communication. | 1910.1200. Retrieved from [Link]

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Personal protective equipment for handling 2-(2-Bromophenyl)oxetane

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Architecture & Risk Assessment

Handling 2-(2-Bromophenyl)oxetane requires a nuanced understanding of its structural reactivity. It is not merely a halogenated solvent; it is a strained heterocycle with alkylating potential.

The Mechanistic Hazard (The "Why")

Most safety data sheets (SDS) for niche intermediates are generic. As researchers, we must infer hazards from the structure:

  • The Oxetane Ring: Possesses significant ring-strain energy (~106 kJ/mol). This makes it susceptible to nucleophilic attack (ring opening), acting as a potential alkylating agent . In biological systems, this translates to a risk of DNA modification (genotoxicity/mutagenicity).

  • The Aryl Bromide: Adds lipophilicity, facilitating skin absorption. Once absorbed, the oxetane moiety can react with intracellular nucleophiles.

  • Acid Sensitivity: Oxetanes undergo rapid, exothermic polymerization or hydrolysis in the presence of Lewis or Brønsted acids.

Core Directive: Treat this compound as a Potential Genotoxin and a Contact Sensitizer .

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling the neat compound or concentrated solutions (>0.1 M).

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Critical: Standard nitrile degrades rapidly against strained ethers and halogenated aromatics. Laminate offers >4-hour breakthrough time.
Hand Protection (Secondary) Nitrile (5 mil minimum) Worn over the laminate glove to provide dexterity and grip (laminates are slippery) and to protect the inner glove from physical tears.
Respiratory Fume Hood (Engineering Control) Primary defense. If hood use is impossible (e.g., equipment maintenance), use a Full-Face Respirator with OV/P100 cartridges .
Eye/Face Chemical Splash Goggles Safety glasses are insufficient. Vapors can bypass side shields; oxetane lachrymators cause severe corneal damage.
Body Tyvek® Lab Coat + Apron Standard cotton coats absorb liquids. Tyvek provides a non-porous barrier against splashes.
Visualizing the PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on the operational state.

PPE_Decision_Logic Start Start: Handling 2-(2-Bromophenyl)oxetane State_Check Is the compound Neat (Pure) or in Solution >0.1M? Start->State_Check Neat_Protocol HIGH HAZARD PROTOCOL (Potential Alkylating Agent) State_Check->Neat_Protocol Yes Dilute_Protocol STANDARD HAZARD PROTOCOL (Irritant/Sensitizer) State_Check->Dilute_Protocol No Gloves_High Gloves: Laminate Liner + Nitrile Outer Neat_Protocol->Gloves_High Resp_High Engineering: Fume Hood Required Neat_Protocol->Resp_High Gloves_Low Gloves: Double Nitrile (Change every 15 min) Dilute_Protocol->Gloves_Low Resp_Low Engineering: Fume Hood Recommended Dilute_Protocol->Resp_Low

Figure 1: PPE Selection Logic based on concentration and physical state.

Operational Protocols

A. Weighing and Transfer

Static electricity is a major issue with functionalized oxetanes.

  • Engineering Control: Utilize an ionizing bar or anti-static gun inside the balance enclosure.

  • Technique: Do not use spatulas that generate static (plastic). Use stainless steel or glass.

  • Containment: Weigh inside a tared, screw-top vial. Do not weigh on open weigh paper.

B. Reaction Setup
  • Solvent Selection: Avoid acidic solvents (e.g., acetic acid) or halogenated solvents that might co-permeate gloves (like DCM) unless strictly necessary.

  • Temperature: Oxetanes are thermally sensitive. Ensure cooling is active before adding reagents.

C. Waste Disposal (Critical)

Improper disposal is a common cause of lab accidents with strained rings.

  • Stream: Halogenated Organic Waste .

  • Segregation: NEVER mix with Acidic Waste streams.

    • Risk:[1][2][3][4][5][6] Acid catalyzes the ring-opening of the oxetane. This reaction is exothermic. In a closed waste drum, this heat can pressurize the container or ignite flammable vapors.

  • Quenching (If necessary): If disposing of reaction mixtures containing unreacted oxetane, quench with a mild nucleophile (e.g., aqueous bicarbonate) to open the ring in a controlled manner before disposal.

Emergency Response Workflow

In the event of exposure or spill, immediate action is required to prevent systemic absorption.[3]

Emergency_Response Incident Incident Detected Type Type of Exposure? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin 1. Remove Gloves/Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use alcohol/solvents Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold eyelids open 3. Seek Medical Attention Eye->Action_Eye Action_Spill 1. Evacuate Area 2. Absorb with Vermiculite 3. Do NOT use paper towels (flammable) Spill->Action_Spill

Figure 2: Immediate response protocols for exposure and spillage.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Burkhard, J., et al. (2010). Synthesis and Reactivity of Oxetanes. Chemical Reviews. (Provides data on ring-strain energy and acid sensitivity). [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.